Methyl acrylate
Description
Significance and Role in Polymer Science and Organic Synthesis
In the realm of polymer science, methyl acrylate (B77674) is a crucial monomer for producing homopolymers and copolymers. synthomer.com Copolymers of methyl acrylate can be synthesized with a variety of other monomers, including but not limited to, acrylic acid and its salts, methacrylates, acrylonitrile (B1666552), styrene (B11656), and butadiene. jamorin.combasf.com The incorporation of this compound into polymers can influence properties such as hardness and brittleness. researchgate.net For instance, poly(this compound) (PMA) is known for being soft and rubbery. researchgate.net Acrylate polymers, in general, are recognized for their transparency, elasticity, and good resistance to heat and oil. researchgate.net The applications of these polymers are extensive, finding use in adhesives, coatings, textiles, and leather finishing. jamorin.comglobenewswire.com
Beyond polymerization, this compound serves as a valuable reagent in organic synthesis. It readily participates in addition reactions with a diverse range of organic and inorganic compounds. basf.com A notable example is its function as a classic Michael acceptor, reacting with nucleophiles at its carbon-carbon double bond. wikipedia.org For instance, it reacts with amines in a Michael addition to form β-alanine derivatives, which are precursors to amphoteric surfactants. wikipedia.org It is also utilized in the synthesis of other chemical intermediates. wikipedia.org
Historical Context of this compound Research
The commercial production of this compound in the United States was first reported in 1944. epa.gov Early manufacturing processes for acrylates involved the reaction of ethylene (B1197577) cyanohydrin with an alcohol in the presence of sulfuric acid. chem.international Another historical production method for this compound involved the reaction of acetylene (B1199291), nickel tetracarbonyl, and methanol (B129727) in the presence of an acid catalyst. wikipedia.orgchem.international
Over the years, production methods have evolved. The standard industrial process for producing this compound is the esterification of acrylic acid with methanol, catalyzed by an acid such as sulfuric acid. wikipedia.org More recent developments have explored one-pot routes involving the vapor-phase oxidation of propene or 2-propenal with oxygen in the presence of methanol. wikipedia.org The historical development of production processes for acrylates and methacrylates saw significant advancements in the 1920s and 1930s, with companies like Rohm and Haas playing a key role. chemcess.com It is important to distinguish the history of this compound from the closely related methyl methacrylate (B99206), which saw its first commercial production in Germany in 1933 via the acetone-cyanohydrin process. chemcess.comnih.gov
Current Research Frontiers and Challenges in this compound Chemistry
A major frontier in this compound research lies in the field of controlled/“living” radical polymerization (CRP). Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization have been extensively studied to synthesize well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.orgcmu.eduuq.edu.au
Recent research in ATRP of this compound has focused on various catalytic systems, including those based on copper and ruthenium, to achieve better control over the polymerization process. acs.orgscielo.br Studies have investigated the kinetics of ATRP for this compound, showing a first-order dependence on monomer concentration. acs.org Challenges in the ATRP of acrylates include understanding and controlling termination reactions. researchgate.net
RAFT polymerization of this compound has also been a significant area of research, demonstrating the ability to produce polymers with controlled architectures. acs.orguq.edu.au Research has explored the use of different RAFT agents and investigated phenomena such as inhibition periods during polymerization. acs.orguq.edu.au Other controlled polymerization techniques, such as photoinduced controlled radical polymerization using xanthates and palladium-mediated light-controlled living radical polymerization, have also been successfully applied to this compound. rsc.orgoup.com
Despite these advancements, challenges remain. The global market for this compound faces constraints due to production shutdowns and operational issues at aging facilities. coatingsworld.com There is a drive to develop more reliable and efficient production technologies, including those that avoid hazardous feedstocks. coatingsworld.com Furthermore, stringent government regulations, such as the REACH regulation in Europe, highlight the need to ensure the safe production and use of this compound, addressing potential health and environmental effects. globenewswire.com Another area of ongoing research is the modification of poly(methyl methacrylate)-based copolymers to improve properties like heat resistance and reduce moisture absorption for advanced applications. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₆O₂ |
| Molar Mass | 86.090 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Acrid wikipedia.org |
| Density | 0.956 g/cm³ at 20 °C jamorin.com |
| Boiling Point | approx. 80 °C jamorin.com |
| Melting Point | approx. -75 °C jamorin.com |
| Solubility in Water | 5 g/100 mL wikipedia.org |
| Vapor Pressure | 90.5 mbar at 20 °C basf.com |
Table 2: Comparison of Controlled Radical Polymerization Techniques for this compound
| Polymerization Technique | Key Features | Typical Catalysts/Agents | References |
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and narrow polydispersity. | Copper halides with bipyridine-based ligands; Ruthenium complexes. | acs.orgcmu.eduscielo.brresearchgate.netacs.org |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization | Versatile for a wide range of monomers; allows for complex architectures. | Dithioesters (e.g., 1-phenylethyl dithiobenzoate, 2-(2-cyanopropyl) dithiobenzoate). | acs.orguq.edu.au |
| Photoinduced Controlled Radical Polymerization | Uses light to initiate and control polymerization. | Fluoro-xanthates. | rsc.org |
| Palladium-Mediated Light-Controlled Living Radical Polymerization | Light on/off control of polymerization. | Palladium dimer complexes. | oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3 | |
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InChI Key |
BAPJBEWLBFYGME-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)C=C | |
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Molecular Formula |
C4H6O2, Array | |
| Record name | METHYL ACRYLATE, STABILIZED | |
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| Record name | methyl acrylate | |
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Related CAS |
9003-21-8 | |
| Record name | Poly(methyl acrylate) | |
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DSSTOX Substance ID |
DTXSID0024183 | |
| Record name | Methyl acrylate | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
Methyl acrylate, stabilized is a colorless volatile liquid with an acrid odor. Flash point 27 °F. Vapors may irritate the eyes and respiratory system. Highly toxic by inhalation, ingestion and skin absorption. Less dense than water (0.957 gm / cm3) and slightly soluble in water, hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an acrid odor; [NIOSH], Solid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid odor. | |
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| Record name | 2-Propenoic acid, methyl ester | |
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Boiling Point |
176.9 °F at 760 mmHg (NTP, 1992), 80.1 °C, Boiling point: 70 °C at 608 mm Hg; 60 °C at 428 mm Hg; 50 °C at 298 mm Hg; 40 °C at 200 mm Hg; 20 °C at 88 mm Hg; 10 °C at 54 °C; 5 °C at 41.5 mm Hg; 0 °C at 32 mm Hg; -5 °C at 24.5 mm Hg; - 10 °C at 18.5 mm Hg, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80.5 °C, 176.9 °F, 176 °F | |
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Flash Point |
44 °F (NTP, 1992), -3 °C (27 °F) - closed cup, 27 °F (-3 °C) (open cup), -2.8 °C c.c., 44 °F, 27 °F | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 4.94X10+4 mg/L at 25 °C, Slightly soluble in water, Soluble in ethanol, ethyl ether, acetone, chloroform, benzene, Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g, 49.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 6% | |
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Density |
0.956 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9535 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal; readily polymerized, Liquid heat capacity = 0.449 Btu/lb-F at 70 °F; Liquid thermal conductivity = 1.117 Btu-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.02049 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.251 Btu/lb-F at 75 °F, Readily polymerized; bulk density: 8.0 lb/gal, Relative density (water = 1): 0.95, 0.956, 0.96 | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl acrylate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |
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| Record name | Methyl acrylate | |
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| Record name | METHYL ACRYLATE | |
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Vapor Pressure |
40 mmHg at 48.6 °F ; 760 mmHg at 176.4 °F (NTP, 1992), 65.0 [mmHg], VP: 65 Torr at 20 °C, 86.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9.1, 65 mmHg | |
| Record name | METHYL ACRYLATE, STABILIZED | |
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| Record name | Methyl acrylate | |
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| Record name | Methyl acrylate | |
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Impurities |
Water content-0.1% (max), acid content as acrylic acid-0.01% (max) | |
| Record name | Methyl acrylate | |
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Color/Form |
Colorless volatile liquid | |
CAS No. |
96-33-3 | |
| Record name | METHYL ACRYLATE, STABILIZED | |
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| Record name | 2-Propenoic acid, methyl ester | |
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| Record name | Acrylic acid, methyl ester | |
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Melting Point |
-105.7 °F (NTP, 1992), -75.6 °C, 76.5 °C, -76.5 °C, -106 °F | |
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| Record name | Methyl acrylate | |
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Synthetic Methodologies and Reaction Pathways for Methyl Acrylate
Established Industrial Synthesis Routes
The industrial production of methyl acrylate (B77674) has historically been dominated by two main processes: the esterification of acrylic acid and the vapor-phase oxidation of propene derivatives.
Esterification of Acrylic Acid with Methanol (B129727) under Acid Catalysis
The most common industrial method for producing methyl acrylate is the direct esterification of acrylic acid with methanol. wikipedia.orgintratec.us This reaction is typically catalyzed by an acid. wikipedia.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins. wikipedia.orgintratec.us The use of a fixed-bed reactor packed with an ion-exchange resin is a notable process configuration. intratec.usintratec.us
The reaction involves heating a mixture of acrylic acid, methanol, and the acid catalyst. wipo.int To drive the equilibrium towards the formation of the ester, a slight excess of methanol is often used. intratec.us A key aspect of this process is the continuous removal of water, a byproduct of the reaction, to prevent the reverse hydrolysis reaction and to keep the catalyst concentration constant. google.com This is often facilitated by the formation of a low-boiling azeotrope of this compound and methanol, which has a boiling point of 62–63 °C. wikipedia.org The process can be run continuously, with the vaporized product stream being fed into a distillation zone for purification. wipo.int The final purification steps involve separating the ester from unreacted methanol, water, and any byproducts to yield high-purity this compound. intratec.uswipo.int
Vapor-Phase Oxidation of Propene or 2-Propenal with Oxygen in the Presence of Methanol
An alternative industrial route is the one-step, vapor-phase oxidation of propylene (B89431) and/or acrolein (2-propenal) with oxygen in the presence of methanol. wikipedia.orggoogle.com This method bypasses the separate synthesis of acrylic acid. The reaction is carried out in the gas phase over an oxidation catalyst. google.com
Catalyst systems effective for this process are typically mixed metal oxides, similar to those used for the oxidation of propylene to acrylic acid. google.com Specific examples include mixtures of molybdenum and cobalt oxides, which can be activated with tellurium compounds, or mixtures of antimony and tin oxides containing compounds of iron, vanadium, and/or tungsten. google.com The reaction is generally conducted at temperatures ranging from 200°C to 450°C and pressures from 1 to 5 atmospheres. google.com Molar ratios of the reactants are controlled, with the unsaturated compound (propylene or acrolein) to oxygen ratio typically between 0.1/1 and 1/1, and the ratio to methanol between 0.5/1 and 2/1. google.com
Emerging and Sustainable Synthesis Approaches
Research is increasingly focused on developing more sustainable and economical pathways to this compound, often utilizing non-petroleum feedstocks. rsc.orgresearchgate.net Aldol (B89426) condensation reactions represent a promising area of this research.
Catalytic Aldol Condensation Reactions
The aldol condensation of methyl acetate (B1210297) with formaldehyde (B43269) is considered a green and promising alternative route for the one-step production of this compound. rsc.orgresearchgate.netoaepublish.com This pathway is attractive because both feedstocks can be derived from methanol, which can be produced from renewable sources like biomass. researchgate.netoaepublish.com The reaction is typically performed in the vapor phase over solid catalysts. scientific.net
From Methyl Acetate and Formaldehyde/Trioxane (B8601419)
In this process, methyl acetate reacts with formaldehyde (or its trimer, trioxane) to form this compound. scientific.netresearchgate.netresearchgate.net The development of effective and stable catalysts is central to the viability of this route. rsc.org Research has explored solid acidic, basic, and acid-base bifunctional catalysts. researchgate.netoaepublish.com
Investigation of Solid Base Catalysts (e.g., Cs₂O over SiO₂ or Al₂O₃, Cs/TS-1)
Solid base catalysts have shown significant activity for the aldol condensation of methyl acetate and formaldehyde. Cesium oxide (Cs₂O), often supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is a widely investigated catalyst. scientific.netresearchgate.net The basic properties of these catalysts are crucial for their performance. scientific.netresearchgate.net The active sites are believed to be Si–O–Cs species formed from the reaction of cesium oxide with the support. researchgate.net
Research has shown that catalysts composed of Cs₂O on SiO₂ or Al₂O₃ supports can achieve high conversion of methyl acetate and high selectivity towards this compound. scientific.netresearchgate.net For instance, a Cs-Al₂O₃ catalyst yielded a 22.6% conversion of methyl acetate with a combined yield of 16.5% for acrylic acid and this compound. scientific.net Modifying the support, for example by introducing aluminum into a Cs-SiO₂ catalyst, can create superior catalytic performance due to improved acid-base properties. acs.org Similarly, modifying Cs/Al₂O₃ with silica has been shown to reduce strong acid sites and introduce Brønsted acid sites, which interact with cesium to form Si-O-Cs species that enhance selectivity to this compound. acs.org A 10Cs/1.2Si–Al₂O₃ catalyst was reported to have a 4.8 times higher product yield compared to the unmodified 10Cs/Al₂O₃ catalyst. acs.org
| Catalyst | Support | Methyl Acetate Conversion (%) | This compound Selectivity (%) | Combined Yield (Acrylic Acid + this compound) (%) | Source |
|---|---|---|---|---|---|
| Cs₂O | Al₂O₃ | 22.6 | - | 16.5 | scientific.net |
| Cs₂O | SiO₂ | - | ~42 | - | scientific.net |
| 5% Cs | SBA-15 (a type of SiO₂) | 48.4 | 95.0 | - | researchgate.net |
Another promising support material is the crystalline titanosilicate zeolite, TS-1. Using TS-1 as a support for cesium has been shown to create highly effective catalysts for this reaction. acs.org The framework Ti species in TS-1 allows for the formation of new Ti-O-Cs active sites in addition to Si-O-Cs sites, leading to better dispersion of the cesium and enhanced catalytic performance. acs.org A Cs/TS-1 catalyst demonstrated a methyl acetate conversion of 49.7% and a this compound selectivity of 81.8%, which was superior to Cs supported on amorphous silica (Cs/SiO₂) or silicalite-1 (Cs/S-1, a Ti-free zeolite). acs.org
| Catalyst | Support | Methyl Acetate Conversion (%) | This compound Selectivity (%) | Source |
|---|---|---|---|---|
| Cs | TS-1 | 49.7 | 81.8 | acs.org |
| Cs | S-1 (Silicalite-1) | - | 73.2 | acs.org |
| Cs | SiO₂ (amorphous) | - | 75.0 | acs.org |
Mechanistic Studies of Aldol Condensation with Specific Catalytic Systems (e.g., Bu2BOTf and i-Pr2EtN)
Researchers have investigated the use of specific catalytic systems to facilitate the aldol condensation for this compound synthesis under mild conditions. cas.cn One such system involves the use of dibutylboron triflate (Bu2BOTf) and N,N-diisopropylethylamine (i-Pr2EtN). cas.cnresearchgate.netresearchgate.net
In this system, the moderately basic i-Pr2EtN works in conjunction with Bu2BOTf to promote the enolization of methyl acetate. cas.cn Simultaneously, Bu2BOTf catalyzes the depolymerization of trioxane into formaldehyde. cas.cnresearchgate.netresearchgate.net The subsequent aldol condensation between the resulting enolate and formaldehyde is then catalyzed in-situ by the ionic liquid [i-Pr2EtN-H]+[TfO]-, which is generated during the reaction. cas.cnresearchgate.net This one-step, in-situ catalytic strategy has been shown to be effective for preparing this compound from methyl acetate and trioxane at low temperatures (10°C-25°C), achieving a high yield and selectivity. cas.cnresearchgate.netresearchgate.net
Deuterium (B1214612) labeling experiments have confirmed the proposed reaction mechanism. cas.cn The yield of this compound can reach up to 80.8% with a selectivity of 94.4%. cas.cn Further studies have realized yields as high as 90.7% and selectivity of 91.8%. researchgate.netresearchgate.net
Reaction Mechanism Elucidation for Aldol Condensation Pathways
The aldol condensation reaction, a cornerstone of carbon-carbon bond formation, proceeds through the reaction of an enolate ion with a carbonyl compound, leading to a β-hydroxy aldehyde or ketone. khanacademy.orgbyjus.comwikipedia.orglibretexts.org This is often followed by a dehydration step to yield a conjugated enone. wikipedia.orglibretexts.org
The general mechanism can be broken down into several key steps:
Enolate Formation: A base removes an alpha-hydrogen from a carbonyl compound, forming an enolate ion. byjus.comwikipedia.org
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the carbonyl carbon of another molecule. khanacademy.orgbyjus.com
Protonation: The resulting alkoxide is protonated to form the aldol addition product. byjus.commasterorganicchemistry.com
Dehydration: Under heat or with a strong base, a molecule of water is eliminated to form an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com
In the context of this compound synthesis from methyl acetate and formaldehyde, quantum calculations have been employed to explore two potential reaction pathways. escholarship.org These studies suggest that a pathway involving an adsorbed enol molecule as an intermediate is the predominant route for the formation of this compound. escholarship.org
Direct Conversion of Methanol and Acetic Acid via Aldol Condensation
A novel and promising route for this compound synthesis involves the direct conversion of methanol and acetic acid. cas.cn This approach circumvents the issues associated with using formaldehyde in its aqueous form, such as catalyst pulverization and high energy consumption for separation. cas.cn
Role of TiO2-coated NASICON-type Catalysts
A significant breakthrough in the direct conversion of methanol and acetic acid is the development of a TiO2-coated NASICON-type catalyst. cas.cn This bifunctional catalyst facilitates a cascade reaction where methanol is first dehydrogenated to formaldehyde on the redox sites provided by the TiO2 coating. cas.cn Subsequently, the in-situ generated formaldehyde undergoes aldol condensation with acetic acid on the acid-base sites of the NASICON substrate to produce acrylic acid and this compound. cas.cn
This synergistic catalysis between the redox and acid-base properties of the catalyst has achieved a selectivity of 56.1% for the combined products of acrylic acid and this compound. cas.cn The development of such efficient catalysts provides a new strategy for similar cascade reactions. cas.cn Research has also explored the use of other NASICON-type catalysts for the condensation of acetic acid and formaldehyde, demonstrating high selectivity and space-time yield of acrylic acid and this compound. researchgate.net
Table 1: Performance of TiO2-coated NASICON-type Catalyst
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Methanol, Acetic Acid | cas.cn |
| Catalyst | TiO2-coated NASICON-type | cas.cn |
| Selectivity (AA + MA) | 56.1% | cas.cn |
Carbonylation Reactions
Carbonylation reactions offer another important avenue for the synthesis of this compound, typically involving the reaction of acetylene (B1199291), carbon monoxide, and an alcohol. researchgate.netacs.org
From Acetylene, Carbon Monoxide, and Methanol (e.g., Pd-based and Ni-based Catalytic Systems)
The synthesis of this compound from acetylene, carbon monoxide, and methanol has been studied using various catalytic systems. researchgate.net
Palladium-based Catalytic Systems: A highly efficient catalytic system for this reaction consists of Pd(OAc)2, a phosphine (B1218219) ligand like diphenyl-2-pyridylphosphine (B124867) (2-PyPPh2), and an acid promoter such as p-toluenesulfonic acid (p-tsa). researchgate.netresearchgate.net The choice of phosphine ligand is a critical factor influencing the catalytic activity. researchgate.net Under optimal conditions, this system can achieve an acetylene conversion of 99.5% and a selectivity towards this compound of 99.7%. researchgate.net
Nickel-based Catalytic Systems: Nickel-based catalysts have also been extensively investigated for this carbonylation reaction. researchgate.netacs.org Nickel iodide supported on silica gel (NiI2/SiO2) has been identified as a particularly effective catalyst, achieving an 80.3% conversion of acetylene to this compound. researchgate.net Nickel acetate on silica gel is also a viable catalyst, though with a lower conversion rate of 63%. researchgate.net Byproducts of this reaction can include acrylic acid, acetaldehyde, and various hydrocarbons. researchgate.net Other research has explored nickel carboxylate and copper halide as main catalysts, with methanesulfonic acid as a promoter and organic phosphines as ligands. google.com
Table 2: Comparison of Catalytic Systems for this compound Synthesis from Acetylene
| Catalytic System | Acetylene Conversion | This compound Selectivity | Reference |
|---|---|---|---|
| Pd(OAc)2/2-PyPPh2/p-tsa | 99.5% | 99.7% | researchgate.net |
| NiI2/SiO2 (50:50) | 80.3% | - | researchgate.net |
Research on Green Catalytic Approaches for Carboxylation
In the pursuit of more sustainable chemical processes, research has focused on developing greener catalytic approaches for carboxylation reactions. One area of interest is the direct carboxylation of terminal alkynes using carbon dioxide (CO2) as a C1 feedstock. researchgate.net This approach avoids the use of carbon monoxide, a toxic and flammable gas.
Recent studies have demonstrated the feasibility of using silver-N-heterocyclic carbene complexes as catalysts for the carboxylation of alkynes with CO2 at atmospheric pressure and room temperature. researchgate.net Another innovative, salt-free approach for C4 chemical synthesis from CO2 and acetylene involves a dual carboxylation in the presence of cesium carbonate, followed by hydrogenation and esterification with methanol, enabled by a CO2-pressure induced acidity switch. nih.gov While these methods are still under development for large-scale application, they represent a significant step towards more environmentally benign routes for producing valuable chemicals like acrylates.
Dehydration of Methyl Lactate (B86563)
The synthesis of this compound from biomass-derived methyl lactate represents a significant pathway toward sustainable chemical production. This process involves the catalytic dehydration of methyl lactate, a reaction that has been the subject of extensive research to optimize yield and selectivity. The primary challenge lies in minimizing side reactions, such as decarbonylation, which leads to the formation of acetaldehyde, methanol, and carbon monoxide. osti.gov
Various solid acid catalysts have been investigated for this transformation, including inorganic salts, hydroxyapatite, and zeolites. mdpi.com Zeolites, in particular, have shown promise due to their tunable acidity and shape-selective properties. Alkali metal-exchanged zeolites, such as sodium-exchanged faujasite (Na-FAU or NaY), are effective in catalyzing the dehydration. researchgate.netharvard.edu The reaction over Na-FAU is understood to proceed via two main pathways: the desired dehydration to this compound and acrylic acid, which occurs on sodium acid sites, and the undesired decarbonylation, which is catalyzed by Brønsted acid sites that can form during the reaction. osti.gov
To enhance selectivity towards acrylates, strategies have been developed to suppress the activity of these Brønsted acid sites. One effective method is the introduction of a basic titrant, such as pyridine (B92270) or other multifunctional amines, into the reaction feed. researchgate.netresearchgate.net These basic molecules selectively adsorb onto the Brønsted acid sites, inhibiting the decarbonylation pathway and significantly boosting dehydration selectivity. researchgate.net For instance, using multifunctional amines like 4,4′-trimethylenedipyridine (44TMDP) and 1,2-bis(4-pyridyl)ethane (B167288) (12BPE) as modifiers for Na-FAU catalysts has resulted in exceptionally high dehydration selectivity and yield. Current time information in Bangalore, IN.
Research has demonstrated that with an amine-modified Na-FAU catalyst, a dehydration selectivity of up to 96% and a yield of 92% can be achieved, marking a significant advancement for the commercial viability of this bio-based route. researchgate.netCurrent time information in Bangalore, IN. Other catalytic systems, such as cesium-exchanged Al-rich Beta zeolites (Cs-Beta), have also proven highly efficient, achieving complete methyl lactate conversion with an 87.4% yield of this compound at 340 °C. researchgate.netresearchgate.net Calcium phosphate (B84403) catalysts have also been explored, with Ca₃(PO₄)₂ showing a 62% selectivity to acrylic acid at 75% conversion at 400 °C.
The reaction mechanism on zeolite catalysts is complex. It is proposed that methyl lactate first dissociates on the catalyst surface to form an adsorbed sodium lactate and methyl groups. harvard.edu The dehydration of this adsorbed lactate species, catalyzed by both Brønsted and Lewis acid sites, leads to the formation of acrylates. harvard.edu
Table 1: Performance of Various Catalysts in the Dehydration of Methyl Lactate This table is interactive. You can sort and filter the data.
| Catalyst System | Temperature (°C) | Conversion (%) | Acrylate Selectivity (%) | Acrylate Yield (%) | Source(s) |
|---|---|---|---|---|---|
| 44TMDP-impregnated Na-FAU | 300 | 96 | 96 | 92 | Current time information in Bangalore, IN. |
| Cs-Beta Zeolite | 340 | 100 | - | 87.4 | researchgate.net, researchgate.net |
| Na-FAU (unmodified) | 300 | 92 | 61 | - | Current time information in Bangalore, IN. |
| K-modified ZSM-5 | >325 | ~100 | 80 | - | Current time information in Bangalore, IN. |
| Ca₃(PO₄)₂ | 400 | 75 | 62 (as Acrylic Acid) | - | |
| K₂HPO₄-Al₂(SO₄)₃/MCM-41 | 400 | 90 | 72 | - | organic-chemistry.org |
Oxidative Methyl Esterification of Aldehydes
The oxidative methyl esterification of aldehydes presents an alternative route to this compound, typically starting from acrolein and methanol. This method involves the direct conversion of an aldehyde to its corresponding methyl ester in the presence of an oxidant, commonly molecular oxygen, and a suitable catalyst. This pathway is considered a green and atom-economical process. researchgate.net While much of the research in this area has focused on the synthesis of methyl methacrylate (B99206) (MMA) from methacrolein, the principles are applicable to the synthesis of this compound from acrolein. mdpi.comresearchgate.net
The general reaction mechanism involves the adsorption of methanol onto the catalyst surface, where it is activated to form a methoxy (B1213986) intermediate. mdpi.com This nucleophilic methoxy species then attacks the aldehyde, leading to the formation of a hemiacetal intermediate. Subsequent dehydrogenation of the hemiacetal, facilitated by oxygen, yields the final ester product, this compound, with water as the primary byproduct. mdpi.com The basicity of the catalyst support can play a crucial role, as it can promote the formation of the hemiacetal intermediate. mdpi.com
Gold-based catalysts have emerged as highly effective for the oxidative esterification of unsaturated aldehydes. Specifically, gold nanoparticles (AuNPs) supported on various metal oxides or used as nanoporous gold (npAu) have demonstrated high activity and selectivity for the cross-coupling of acrolein and methanol to form this compound.
Research using nanoporous Au catalysts has shown that the oxygen-assisted esterification of acrolein with methanol can proceed under relatively mild conditions (e.g., 150 °C) with high selectivity (up to 95%). The reaction is typically performed in the gas phase in a continuous flow reactor.
Studies under ultra-high vacuum (UHV) conditions have provided fundamental insights, establishing that the cross-coupling of methanol and acrolein on an oxygen-precovered gold surface, Au(110), produces this compound at temperatures as low as 320 K. The efficiency and selectivity of the process are influenced by factors such as the methanol mole fraction, reaction temperature, and the nature of the gold catalyst and its support. For instance, magnesia-supported gold nanoparticles have been shown to be highly efficient for the analogous oxidative esterification of methacrolein, achieving 98% conversion and 99% selectivity to MMA, highlighting the potential of supported gold systems. researchgate.net
Table 2: Research Findings on Gold-Mediated Oxidative Esterification This table is interactive. You can sort and filter the data.
| Catalyst | Reactants | Temperature (°C) | Key Finding | Source(s) |
|---|---|---|---|---|
| Nanoporous Au (npAu) | Acrolein, Methanol, O₂ | 150 | Achieved 95% selectivity to this compound. | |
| Nanoporous Au (npAu) | Acrolein, Methanol, O₂ | 150 | Yields decrease under steady flow due to site-blocking by acrylates. | , osti.gov |
| O/Au(110) Surface (UHV) | Acrolein, Methanol | ~47 (320 K) | Facile esterification observed, confirming the fundamental pathway. | |
| Au/MgO | Methacrolein, Methanol, O₂ | 70 (343 K) | High efficiency for MMA synthesis (98% conversion, 99% selectivity). | researchgate.net |
| Au/ZnO | Methacrolein, Methanol, O₂ | 80 (353 K) | High performance attributed to strong basic support and Au-ZnO interaction. | researchgate.net |
Polymerization Mechanisms and Kinetics of Methyl Acrylate
Free Radical Polymerization (FRP) of Methyl Acrylate (B77674)
Free radical polymerization (FRP) is a significant method for producing poly(methyl acrylate). This process can be carried out using various techniques, including those that occur in a single phase (homogeneous) and those that involve multiple phases (heterogeneous). google.comnih.govacs.orgcmu.edu
Homogeneous and Heterogeneous Polymerization Methods
The polymerization of this compound can be conducted through several methods, which are broadly classified as either homogeneous or heterogeneous. google.comcmu.edu Homogeneous systems include bulk and solution polymerization, where the monomer, polymer, and initiator are all in the same phase. google.comnih.govacs.orgcmu.edu Heterogeneous systems, on the other hand, involve the polymerization of monomers dispersed in a medium in which they are not soluble, such as emulsion, suspension, or precipitation polymerization. google.comcmu.edu
Emulsion polymerization is a common heterogeneous technique where monomers are dispersed in an aqueous phase with the help of an emulsifier. nih.govacs.org The choice between these methods depends on the desired properties of the final polymer and the specific application. nih.govcmu.edu
Self-Initiation Mechanisms in Thermal Polymerization
At elevated temperatures, typically above 120°C, this compound can undergo spontaneous thermal polymerization without the addition of a conventional initiator. wpmucdn.comresearchgate.net The exact mechanism of this self-initiation has been a subject of extensive research. nih.govacs.org Computational studies have been instrumental in exploring the potential pathways for the generation of initiating radicals. nih.govacs.orgacs.orgnih.gov
To elucidate the self-initiation mechanism, researchers have employed computational methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory. nih.govacs.orgacs.orgnih.gov These calculations help in exploring the potential energy surfaces of the reacting molecules and identifying the most probable reaction pathways. nih.govacs.org For instance, the B3LYP/6-31G* level of theory has been used to construct potential energy surfaces and locate transition states in the self-initiation of this compound. acs.org Validation of these transition states is often performed using higher levels of theory, such as MP2. acs.org Such studies have investigated various proposed mechanisms, including the Flory and Mayo mechanisms. nih.govacs.orgacs.orgnih.gov
Computational studies have explored the formation of key intermediates during the thermal polymerization of this compound. nih.govacs.org One proposed pathway involves a concerted [4+2] Diels-Alder reaction between two this compound molecules to form a dihydropyran adduct. nih.govacs.org Another pathway is the formation of a diradical intermediate through a [2+2] cycloaddition. nih.govacs.org
On the singlet potential energy surface, the formation of the dihydropyran adduct is found to have a lower energy barrier compared to the formation of the diradical that leads to dimethyl cyclobutane-1,2-dicarboxylate. nih.govacs.org However, a triplet diradical intermediate, which is structurally similar to the singlet diradical but lower in energy, has also been identified. nih.govacs.org It is suggested that the singlet diradical can undergo intersystem crossing to form this more stable triplet diradical. wpmucdn.com
The generation of monoradicals, which are the species that actually initiate the polymerization chain, is a crucial step. acs.org Studies have investigated the possibility of hydrogen transfer from the intermediates to a third this compound monomer. acs.org Computational results suggest that the dihydropyran adduct is unlikely to generate monoradicals via hydrogen transfer. In contrast, the triplet diradical intermediate is considered a key species in the generation of initiating monoradicals. acs.org It is proposed that a hydrogen transfer from the triplet diradical to another monomer molecule is a viable pathway for producing two monoradicals, thus initiating the polymerization process. acs.org This mechanism is considered a likely explanation for the experimentally observed spontaneous initiation of this compound polymerization. acs.org
Formation of Dihydropyran Adduct and Diradical Intermediates
Influence of Solvent and Hydrogen Bonding on Kinetics
The kinetics of the free radical polymerization of this compound can be significantly influenced by the choice of solvent. acs.org This effect is particularly pronounced in solvents capable of forming hydrogen bonds. acs.orgmdpi.com
Studies have shown that the rate of monomer conversion is considerably faster in polar protic solvents, such as an ethanol/water mixture, compared to nonpolar solvents like toluene (B28343). acs.org This acceleration is attributed to the formation of hydrogen bonds between the solvent and the monomer, which can affect the reactivity of the monomer's double bond. acs.orgmdpi.com The presence of hydrogen bonding can increase the propagation rate coefficient (k_p). researchgate.net
The nature of the solvent also impacts the molar mass of the resulting polymer. For example, using deuterated solvents leads to a significantly higher average molar mass of poly(this compound) compared to their protonated counterparts. acs.org This is because the abstraction of deuterium (B1214612) from a C-D bond is much slower than the abstraction of hydrogen from a C-H bond. acs.org Mechanistic models have been developed to account for these solvent effects, including the influence of solvent viscosity and the dependency of initiator efficiency on monomer content, to accurately predict the polymerization behavior. acs.org
Backbiting and Chain Transfer to Monomer/Polymer
In the free-radical polymerization of this compound, especially at elevated temperatures, several secondary reactions, including backbiting and chain transfer to monomer and polymer, become significant. wpmucdn.comaiche.org These reactions can influence the polymer's molecular weight, chain architecture, and polydispersity. wpmucdn.comresearchgate.net
Backbiting is a form of intramolecular chain transfer where a chain-end radical abstracts a hydrogen atom from its own polymer backbone. researchgate.netacs.org This process leads to the formation of a more stable mid-chain radical (MCR), which can then initiate further monomer addition, resulting in short-chain branching. researchgate.net Theoretical studies using density functional theory (DFT) have shown that the 1:5 backbiting mechanism, which proceeds through a six-membered ring transition state, and the 1:7 backbiting mechanism, with an eight-membered ring transition state, are kinetically more favorable than other backbiting possibilities like 1:3 or 1:9. aiche.org The relative favorability between 1:5 and 1:7 backbiting can depend on the length of the polymer chain. The presence of MCRs has been detected experimentally through electron spin resonance, and their formation is known to be more prevalent at lower monomer concentrations, which favors intramolecular reactions.
Chain transfer to monomer (CTM) is a reaction in which a growing polymer radical abstracts an atom, typically hydrogen, from a monomer molecule. This terminates the growth of the current polymer chain and creates a new radical on the monomer, which can then initiate a new chain. westlake.edu.cndrexel.edu Computational studies have identified that the most probable mechanism for CTM in this compound polymerization is the abstraction of a hydrogen atom from the methyl group of the monomer by the live polymer radical. researchgate.netwestlake.edu.cn This reaction plays a crucial role in limiting the maximum achievable molecular weight of the polymer. acs.org The rate constants for CTM reactions in this compound have been found to be largely independent of the length of the live polymer chain. westlake.edu.cn
Chain transfer to polymer (CTP) is an intermolecular process where a growing polymer radical abstracts a hydrogen atom from a "dead" polymer chain. westlake.edu.cn This reaction results in the formation of a new radical site on the previously terminated polymer, which can then lead to long-chain branching. westlake.edu.cn Density functional theory calculations suggest that the most likely hydrogen atoms to be transferred in CTP reactions are the tertiary hydrogens located on dead polymer chains that were formed through disproportionation termination reactions. drexel.eduwestlake.edu.cn The reactivity for CTP is similar for different alkyl acrylates, including methyl, ethyl, and n-butyl acrylate. westlake.edu.cn
These chain transfer and backbiting reactions are key factors contributing to the broad molecular weight distributions often observed in the high-temperature polymerization of acrylates. wpmucdn.comwestlake.edu.cn
Determination of Propagation Rate Coefficients (k_p)
The propagation rate coefficient (k_p) is a fundamental kinetic parameter in radical polymerization, dictating the rate at which monomer units are added to the growing polymer chain. For this compound, the determination of accurate k_p values is crucial for modeling and controlling the polymerization process. The benchmark method for determining k_p is pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC). rsc.orgresearchgate.netqut.edu.au
In the PLP-SEC technique, a series of laser pulses are used to initiate polymerization. The resulting polymer's molecular weight distribution is then analyzed by SEC. researchgate.net This method has been used extensively to generate reliable k_p data for the bulk polymerization of this compound at various temperatures. rsc.orgrsc.org An IUPAC task-group has critically evaluated data from multiple laboratories to establish a benchmark dataset for this compound. rsc.orgresearchgate.net
The recommended Arrhenius parameters for the secondary-radical propagation of this compound in bulk, derived from this benchmark dataset, are:
Activation Energy (E_a): 17.3 kJ mol⁻¹ rsc.orgresearchgate.net
Pre-exponential Factor (A): 1.41 × 10⁷ L mol⁻¹ s⁻¹ rsc.orgresearchgate.net
These parameters are valid for temperatures up to 60 °C and can be used to calculate effective propagation rate coefficients in systems where backbiting leads to a significant population of mid-chain radicals, which is common at industrially relevant temperatures. rsc.orgresearchgate.netrsc.org
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (E_a) | 17.3 | kJ mol⁻¹ |
| Pre-exponential Factor (A) | 1.41 x 10⁷ | L mol⁻¹ s⁻¹ |
Studies have also investigated the influence of various factors on k_p. For instance, the k_p values for this compound show a chain-length dependence, which can be represented by a power-law model. rsc.org Furthermore, investigations into solvent effects have shown that for this compound, there is no significant difference in k_p values when polymerized in solvents like butyl acetate (B1210297) or toluene compared to bulk polymerization. researchgate.netnih.gov This is in contrast to some earlier studies that suggested a solvent influence. researchgate.net
Sonochemical Synthesis of Poly(this compound)
Sonochemical synthesis utilizes high-intensity ultrasound to initiate and drive chemical reactions, including polymerization. In the case of poly(this compound) (PMA), ultrasound can be used to initiate free-radical addition polymerization. researchgate.net The process typically involves mixing this compound monomer with an initiator, such as sodium peroxodisulphate, in an aqueous solution and subjecting the mixture to ultrasound.
The initiation of polymerization under ultrasonic irradiation is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. The extreme temperatures and pressures generated during cavitation can lead to the homolytic cleavage of solvent or solute molecules, generating free radicals that initiate polymerization. mdpi.com For instance, the degradation of sodium lauryl sulfate (B86663) surfactant in aqueous media under ultrasound has been shown to be a source of initiating radicals for the emulsion polymerization of methyl methacrylate (B99206). mst.edu
The kinetics of the sonochemical polymerization of this compound have been observed to differ from conventional thermal polymerization. The rate of polymerization (R_p) shows an increasing trend with higher monomer concentration. Studies on the sonochemical polymerization of similar monomers like methyl methacrylate have found that the rate of initiation is strongly dependent on factors such as temperature, solvent properties, and ultrasonic intensity. mdpi.com
The properties of the resulting poly(this compound) can be influenced by the sonication parameters. For example, the duration of ultrasound exposure has been shown to affect the thermal stability of the synthesized PMA. researchgate.net Research has indicated that PMA synthesized sonochemically can exhibit improved thermal stability compared to that prepared by thermal methods. However, continuous application of ultrasound can also lead to the degradation of the polymer chains, which may result in a lower final molecular weight. mdpi.com
Ultrasound has also been coupled with controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to achieve better control over the polymerization process. mdpi.com
Controlled/Living Radical Polymerization (CRP) Techniques
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization (CRP) technique used to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and various architectures. mdpi.comcmu.edu It has been successfully applied to the polymerization of this compound (MA). cmu.edu The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (a polymer chain with a halogen end-group, P_n-X) and a transition metal complex in a lower oxidation state (activator, e.g., Cu(I)/L), which generates a propagating radical (P_n•) and the metal complex in a higher oxidation state (deactivator, e.g., X-Cu(II)/L). mdpi.com
The polymerization of this compound via ATRP can be carried out under homogeneous conditions using a copper(I) bromide (CuBr) catalyst complexed with a ligand such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy). cmu.edu Kinetic studies have shown a linear relationship between ln([M]₀/[M]) and time, indicating a constant number of propagating species throughout the polymerization. cmu.edu This suggests that termination and transfer reactions are negligible, a key feature of a controlled polymerization process. cmu.edu
Various ATRP techniques have been developed for this compound, including Activators Regenerated by Electron Transfer (ARGET) ATRP, which allows for the use of ppm levels of the copper catalyst in the presence of a reducing agent. acs.org This method has been successful in synthesizing high molecular weight poly(this compound). acs.org Another variation is photoinduced ATRP, which can be initiated by light, sometimes in the absence of traditional thermal initiators. rsc.orgcmu.edu
Synthesis of Controlled Molecular Weight Polymers
A significant advantage of ATRP is the ability to synthesize polymers with controlled molecular weights and low polydispersity indices (M_w/M_n). mdpi.comacs.org In the ATRP of this compound, the number-average molecular weight (M_n) increases linearly with monomer conversion, which is characteristic of a living polymerization. cmu.edu This control is achieved by maintaining a low concentration of propagating radicals at any given time, thus minimizing termination reactions. researchgate.net
For example, the ATRP of this compound using a CuBr/dNbpy catalyst system has demonstrated this linear evolution of molecular weight with conversion. cmu.edu Similarly, ATRP of MA mediated by Cu(I)Br and tris(2-(dimethylamino)ethyl)amine (Me₆-TREN) at room temperature has yielded well-controlled polymers with low polydispersity, ranging from 1.1 to 1.4, even at monomer conversions as high as 65%. researchgate.net
Techniques have been developed to synthesize very high molecular weight poly(this compound). ARGET ATRP, using inexpensive ligands and a copper wire or powder as the reducing agent, has produced PMA with M_n greater than 1.5 million g/mol and a relatively low polydispersity of ~1.25. acs.org Another method, Activators Generated by Electron Transfer (AGET) ATRP conducted under high pressure (6 kbar), has also been used to synthesize high-molecular-weight poly(methyl methacrylate) (PMMA), reaching an M_n of 1,900,000 g/mol . researchgate.net
A method involving the continuous feeding of the Cu(I) activator has also been employed for the ATRP of this compound. This approach allows for the polymerization to be started and stopped by controlling the addition of the activator, resulting in polymers with narrow molecular weight distributions. mdpi.com
| ATRP Method | Catalyst System | M_n (g/mol) | M_w/M_n | Reference |
|---|---|---|---|---|
| Homogeneous ATRP | CuBr/dNbpy | - | - | cmu.edu |
| ATRP at room temp. | Cu(I)Br/Me₆-TREN | - | 1.1 - 1.4 | researchgate.net |
| ARGET ATRP | Cu(II)Br₂/Ligand + Cu(0) | > 1,500,000 | ~1.25 | acs.org |
| Continuous Activator Feed | CuBr/Me₆TREN | - | Narrow | mdpi.com |
Improved Stability to UV Irradiation
The synthesis method of a polymer can influence its material properties, including its stability to environmental factors like ultraviolet (UV) irradiation. While specific studies focusing solely on the improved UV stability of poly(this compound) synthesized by ATRP are not extensively detailed in the provided context, the principles of controlled polymerization suggest potential benefits. Polymers synthesized via controlled methods like ATRP have more uniform microstructures and well-defined end-groups compared to those from conventional free-radical polymerization. mdpi.com
The presence of irregular structures, such as those resulting from termination and chain transfer reactions in conventional polymerization, can act as initiation sites for photodegradation. By minimizing these defects, ATRP can potentially lead to polymers with enhanced stability.
It is important to note that the stability of polymers to UV irradiation is a complex property influenced by multiple factors. While the controlled nature of ATRP is a positive attribute, other factors such as the presence of residual catalyst, initiator fragments, and additives also play a significant role. Further research specifically comparing the UV degradation of poly(this compound) synthesized by ATRP and conventional methods would be needed to fully quantify this benefit.
Copolymerization with Perfluoropolyethers
The synthesis of copolymers combining this compound and perfluoropolyethers (PFPE) has been successfully achieved, notably through Atom Transfer Radical Polymerization (ATRP). researchgate.net This method allows for the creation of poly(this compound-co-perfluoropolyethers) in common solvents. researchgate.net The process can be initiated using a perfluoropolyether derivative, leading to copolymers with controlled molecular weight and low polydispersity. researchgate.net These synthesis techniques are significant for producing materials that merge the properties of acrylates with the unique characteristics of fluorinated compounds, such as hydrophobicity. researchgate.netrsc.org For instance, a free-radical solution polymerization has been used to create a hybrid copolymer containing poly(perfluoropolyether)methacrylate (PFPEM), which imparts superhydrophobic properties to coatings. rsc.org
Copolymerization Studies Involving this compound
Ethylene-Methyl Acrylate Copolymerization Catalyzed by Pd-based Diimine Catalysts
The copolymerization of ethylene (B1197577) with the polar monomer this compound (MA) is a significant challenge in polymer chemistry, which has been effectively addressed using palladium(II) complexes with α-diimine ligands. acs.orgmdpi.com These catalysts demonstrate a good tolerance for the functional acrylate group, a result of the lower Lewis acidity and oxophilicity of late transition metals like palladium compared to early transition metals. mdpi.com
Research using α-diimine palladium catalysts with a phenanthrene (B1679779) skeleton (Ar-BIP) has yielded ethylene-methyl acrylate copolymers with number-average molecular weights (Mn) up to 37,000 g/mol and a this compound incorporation of up to 5.3 mol %. acs.org These catalysts show good thermal stability and a strong affinity for the polar monomer. acs.org In-depth studies, including Density Functional Theory (DFT) calculations, have explored the reaction's elementary steps. nih.gov For the 2,1-insertion of this compound, the calculated energy barrier is 12.4 kcal/mol, which aligns well with experimental values. nih.gov
"Sandwich"-type α-diimine palladium catalysts have been employed to conduct living copolymerization of ethylene and this compound, allowing for precise control over the polymer architecture. capes.gov.br This technique has produced copolymers with up to 14 mol % MA incorporation. capes.gov.brrsc.org Mechanistic investigations revealed that the catalyst resting state is a six-membered chelate formed after MA insertion, and the opening of this chelate by ethylene is a key step in the catalytic cycle. nih.gov
| Catalyst Type | Max. MA Incorporation (mol %) | Max. Molecular Weight (Mn, g/mol) | Key Findings | Reference |
|---|---|---|---|---|
| Pd(Ar-BIP) α-diimine | 5.3 | 37,000 | Good thermal stability and affinity for polar monomer. | acs.org |
| "Sandwich" α-diimine palladium | 14.0 | - | Enables living polymerization with narrow molecular weight distributions. | capes.gov.brrsc.org |
| ortho-dibenzhydryl-based palladium | - | 19,000 | Produces semicrystalline copolymers with low branching density. | rsc.org |
Acrylonitrile-Methyl Acrylate Statistical Copolymers
Statistical copolymers of acrylonitrile (B1666552) (AN) and this compound (MA) are of significant interest, particularly as melt-processable precursors for carbon fibers. capes.gov.brresearchgate.net These copolymers are typically synthesized via free radical polymerization, using either solution or suspension methods. capes.gov.brresearchgate.net The inclusion of this compound as a comonomer is crucial for disrupting the strong nitrile group interactions in polyacrylonitrile (B21495), thereby lowering the melting point and enabling melt processing. capes.gov.brgrafiati.com
Research has shown that copolymers with 10 mol% or more of this compound exhibit good melt processability in the range of 200–220 °C. capes.gov.brresearchgate.net The melt viscosity of these copolymers is a function of both molecular weight and the AN/MA composition. capes.gov.brresearchgate.net Thermal analysis demonstrates that the comonomer retards the cyclization reactions that typically occur in polyacrylonitrile at elevated temperatures, which facilitates thermoplastic processing. capes.gov.brresearchgate.net Advanced methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have also been used to synthesize AN-MA copolymers with controlled properties. grafiati.com
| MA Content (mol %) | Synthesis Method | Key Property | Reference |
|---|---|---|---|
| ≥ 10% | Free Radical (Suspension/Solution) | Shows good melt processability at 200-220 °C. | capes.gov.brresearchgate.net |
| 15 wt% | RAFT Copolymerization | Allows for optimization of copolymer properties through systematic variation of reaction variables. | grafiati.com |
| 2-15% | Free Radical | Melt viscosity decreases as MA content increases (at constant temperature). | researchgate.net |
Styrene-Methyl Acrylate Copolymerization
The copolymerization of styrene (B11656) and this compound is a classic example of a free-radical process that has been studied extensively to understand polymerization kinetics. cmu.eduresearchgate.net The reaction can be mediated to achieve controlled or living characteristics. For instance, nitroxide-mediated quasi-living radical polymerization using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) has been investigated. cmu.edu In this system, the molecular weight of the resulting copolymers grows proportionally with the conversion of monomers, and polydispersity indexes are typically low. cmu.edu Kinetic studies of the TEMPO-mediated process show a short initial non-stationary period followed by a quasi-stationary stage. cmu.edu
Another advanced technique is single electron transfer-living radical polymerization (SET-LRP), which can be mediated by an Fe(0) wire/N,N,N′,N′-tetramethyl-1,2-ethanediamine catalyst system at room temperature. researchgate.net This method has been shown to be a robust technique for synthesizing well-defined P(St-co-MA) copolymers. researchgate.net The kinetics of this copolymerization follow a first-order model, with the rate being significantly faster in a polar solvent like N,N-dimethylformamide (DMF) compared to a non-polar solvent such as benzene. researchgate.net
Advanced Polymerization Techniques for High Molecular Weight Poly(this compound)
Achieving high molecular weight is critical for enhancing the mechanical properties of polymers, such as tensile strength and fracture energy. nih.gov While this is well-documented for similar polymers like poly(methyl methacrylate) (PMMA), the principles apply to poly(this compound) as well. nih.govmdpi.com
Coordination Polymerization
Coordination polymerization represents a powerful method for producing high molecular weight polymers with controlled stereochemistry. mdpi.commdpi.com This technique, often utilizing organometallic catalysts, can lead to polymers with specific tacticities (e.g., highly syndiotactic). acs.org While much of the literature focuses on PMMA, the mechanisms are relevant for other acrylates. nih.govmdpi.com Catalyst-site-controlled coordination polymerization of polar vinyl monomers has been shown to produce highly syndiotactic polymers. acs.org The synthesis of high molecular weight PMMA has been achieved through various polymerization methods, including coordination polymerization, highlighting its potential for producing high-performance acrylate polymers. mdpi.comencyclopedia.pub For these reactions, it is often necessary to operate under specific conditions, such as controlled temperatures and in either homogeneous or heterogeneous catalytic systems, to achieve the desired high molecular weight. mdpi.com
Palladium Nanoparticle Catalysis
Palladium nanoparticles (Pd NPs) have emerged as highly effective catalysts for various organic transformations, including the polymerization of vinyl monomers like this compound. mdpi.comnih.gov Their high surface-area-to-volume ratio and distinct electronic properties make them potent catalysts for initiating polymerization under relatively mild conditions, leading to the formation of high molecular weight polymers. mdpi.commdpi.com Research into the palladium nanoparticle-catalyzed polymerization of acrylates has revealed unique mechanistic pathways and kinetic profiles that differ from conventional free-radical polymerization. nih.gov
The catalytic systems often involve the combination of Pd NPs with an initiator, such as an organic halide or a thiol, which generates radical species to commence the polymerization process. mdpi.comnih.gov
Mechanism of Polymerization
The polymerization of this compound catalyzed by palladium nanoparticles generally proceeds through a free-radical mechanism. The role of the palladium nanoparticle is to facilitate the generation of initiating radicals from a co-initiator molecule.
One extensively studied approach involves the use of organic halides in conjunction with pre-synthesized or in-situ-formed Pd NPs. mdpi.comnih.gov In this system, the reaction between the organic halide and the surface of the palladium nanoparticle is a key step. For instance, using 2-bromoisobutyric acid ethyl ester (EBiB) as an initiator, the mechanism involves the transfer of a bromine atom from the EBiB molecule to the surface of the Pd NP. mdpi.comnih.gov This interaction results in the generation of an EBiB residue radical, which then initiates the polymerization of the this compound monomer. mdpi.comnih.gov Concurrently, Pd(II) species form on the surface of the nanoparticles. mdpi.comnih.gov Electron spin resonance (ESR) and X-ray photoelectron spectroscopy (XPS) studies have supported this proposed mechanism, confirming the presence of initiating radicals and changes in the oxidation state of palladium. mdpi.comnih.gov
Another effective method utilizes a combination of palladium carboxylates, such as palladium trifluoroacetate (B77799) (Pd(CF3COO)2), and thiols, like 1-octanethiol. nih.govmdpi.com In this case, the palladium nanoparticles are formed in situ. The thiol acts as a reducing agent, reducing the Pd(II) salt to form zero-valent palladium nanoparticles at the initial stage of the reaction. nih.govmdpi.com Following their formation, the thiol molecules are adsorbed onto the surface of the newly formed Pd NPs. This is followed by the generation of thiyl radicals, which subsequently initiate the free-radical polymerization of the monomer. nih.govmdpi.com Transmission electron microscopy (TEM) has confirmed the in-situ formation of Pd NPs with diameters of approximately 2-6 nm during the early stages of polymerization. mdpi.com
Kinetics of Polymerization
The kinetics of this compound polymerization catalyzed by palladium nanoparticles display characteristics that distinguish it from classical free-radical polymerization. The reaction orders with respect to the monomer, initiator, and the palladium nanoparticle catalyst have been determined in several studies, primarily using methyl methacrylate (MMA) as a model monomer, which provides valuable insights applicable to this compound. mdpi.comnih.gov
In a system using 2-bromoisobutyric acid ethyl ester (EBiB) as an initiator and pre-synthesized Pd NPs for the polymerization of MMA, the reaction orders with respect to EBiB, Pd NPs, and the monomer were found to be 0.23, 0.50, and 0.58, respectively. mdpi.comnih.gov This leads to the following rate equation:
R ∝ [EBiB]0.23 [Pd NPs]0.50 [MMA]0.58
These fractional reaction orders deviate from the typical values of 0.5 for the initiator and 1.0 for the monomer seen in conventional free-radical polymerization, suggesting a more complex kinetic mechanism where the polymerization is influenced significantly by the catalyst surface. nih.gov
In a different system for MMA polymerization, where Pd NPs are generated in situ from palladium trifluoroacetate and 1-octanethiol, the kinetic investigation revealed reaction orders of 1.46 for the monomer (MMA), 1.26 for the thiol, and 0.64 for the palladium salt. nih.govmdpi.com The rate equation is expressed as:
R = k[Pd(CF₃COO)₂]0.64 [1-octanethiol]1.26 [MMA]1.46
The rate of polymerization in these systems is also dependent on temperature, with higher temperatures generally leading to increased polymerization rates. nih.gov
Research Findings
Detailed studies have demonstrated the versatility of palladium nanoparticle-based systems for polymerizing various vinyl monomers, including this compound (MA). mdpi.comnih.gov The use of EBiB as an initiator in the presence of a catalytic amount of Pd NPs has been shown to successfully polymerize MA. mdpi.com The resulting polymers often exhibit ultrahigh molecular weights. For example, the polymerization of methyl methacrylate under similar conditions has yielded polymers with number-average molecular weights (Mₙ) as high as 4.65 × 10⁶ Da. mdpi.comnih.gov
The table below summarizes kinetic data from representative studies on the polymerization of acrylates catalyzed by palladium nanoparticles.
Table 1: Kinetic Data for Acrylate Polymerization Catalyzed by Palladium Nanoparticles
| Monomer | Initiator System | Reaction Order (Monomer) | Reaction Order (Initiator) | Reaction Order (Pd NPs) | Reference |
|---|---|---|---|---|---|
| Methyl Methacrylate | EBiB / Pd NPs | 0.58 | 0.23 | 0.50 | mdpi.comnih.gov |
| Methyl Methacrylate | 1-octanethiol / Pd(CF₃COO)₂ | 1.46 | 1.26 | 0.64 | nih.govmdpi.com |
Note: Data for Methyl Methacrylate (MMA) and Trifluoroethyl Methacrylate (TFEMA) are presented as close analogs to this compound.
Table 2: List of Compounds
| Compound Name |
|---|
| 1-octanethiol |
| 2-bromoisobutyric acid ethyl ester |
| Carbon tetrachloride |
| Diethylsilane |
| Diphenylsilane |
| Ethyl 2-bromopropionate |
| This compound |
| Methyl methacrylate |
| n-butyl amine |
| Palladium |
| Palladium dichloride |
| Palladium trifluoroacetate |
| Phenylsilane |
| Styrene |
| Toluene |
| Trifluoroethyl methacrylate |
| Triethylsilane |
Chemical Reactivity and Derivatization of Methyl Acrylate
Michael Addition Reactions with Nucleophiles
As a classic Michael acceptor, methyl acrylate (B77674) readily undergoes conjugate addition reactions with a wide range of nucleophiles at its β-carbon. wikipedia.org This reactivity is fundamental to many of its industrial applications.
Formation of β-Alanine Derivatives with Amines
The reaction of methyl acrylate with amines, catalyzed by Lewis bases, proceeds in high yields to form β-alanine derivatives. wikipedia.org This Michael addition is a highly efficient method for the synthesis of these important compounds. nih.gov For instance, the reaction of benzylamine (B48309) with this compound under microwave irradiation produces the corresponding β-amino ester in high yield. nih.govresearchgate.net When long-chain amines are used, the subsequent hydrolysis of the ester group yields amphoteric surfactants. wikipedia.org
A study utilizing microwave irradiation demonstrated a significant reduction in reaction time and an increase in the purity of the resulting β-amino esters. nih.govdntb.gov.ua The reaction conditions can be optimized by adjusting the temperature to control for potential polymerization of the this compound. nih.gov
Table 1: Michael Addition of Amines to this compound nih.gov
| Amine | Product | Reaction Time (Microwave) | Yield (%) |
|---|---|---|---|
| Benzylamine | Methyl 3-(benzylamino)propanoate | 10 min | 95 |
Preparation of Poly(amidoamine) (PAMAM) Dendrimers
This compound is a key reagent in the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers. wikipedia.orgwikipedia.org This process involves a repetitive two-step reaction sequence. cdnsciencepub.comkirj.ee The first step is a Michael addition of a primary amine, such as ethylenediamine (B42938) (EDA) or 1,4-diaminobutane, to this compound. cdnsciencepub.comarchivepp.com This creates a half-generation, ester-terminated dendrimer. cdnsciencepub.comkirj.ee
The second step is an amidation reaction where the terminal methyl ester groups are reacted with an excess of a diamine like EDA. cdnsciencepub.comarchivepp.com This "activation" step results in a full-generation, amine-terminated dendrimer, which can then be used for the next iteration of Michael additions. cdnsciencepub.comarchivepp.com This stepwise growth allows for the precise control of the dendrimer's size and the exponential increase of surface amine groups in each generation. wikipedia.org
Table 2: Synthesis Steps for PAMAM Dendrimers
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Michael Addition | Amine-terminated Dendrimer, this compound | Ester-terminated Dendrimer (Half-generation) |
Transesterification Reactions (e.g., with Dimethylaminoethanol)
This compound is utilized in the large-scale industrial production of other specialty acrylates through transesterification. wikipedia.org A significant example is the synthesis of 2-dimethylaminoethyl acrylate (DMAEA), with an annual production of over 50,000 tons, by reacting this compound with dimethylaminoethanol (B1669961). wikipedia.orgwikipedia.org
This reaction is typically catalyzed by organotin compounds, such as (C8H17)2Sn(OCOC11H23)2, or titanium-based catalysts. wikipedia.orgresearchgate.net The process is driven forward by the removal of the methanol (B129727) byproduct, which forms a low-boiling azeotrope with this compound. wikipedia.org Research has shown that with an organotin catalyst, a conversion of dimethylaminoethanol of 96.28% and a yield of DMAEA of 94.65% can be achieved. researchgate.net To prevent the polymerization of the acrylate monomers during the reaction, inhibitors like phenothiazine (B1677639) are often added. wikipedia.org
Cycloaddition Reactions
The carbon-carbon double bond in this compound also allows it to participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to form various cyclic structures.
Diels-Alder Reactions
This compound is an effective dienophile in Diels-Alder reactions, a [4+2] cycloaddition process used to synthesize six-membered rings. wikipedia.org For example, it reacts with isoprene (B109036) to form methyl 4-methyl-3-cyclohexene-1-carboxylate as the major product. acs.org The regioselectivity of this reaction can be influenced by the reaction conditions. acs.org
Lewis acids are often used to catalyze Diels-Alder reactions involving this compound, which can accelerate the reaction rate and enhance stereoselectivity. nih.gov For instance, the reaction between furan (B31954) and this compound, which shows no yield without a catalyst, can be effectively promoted by Lewis acidic zeolites like Sn-, Zr-, and Hf-BEA. acs.org Theoretical studies have shown that catalysts like aluminum chloride (AlCl3) facilitate the cycloaddition and lead to higher endo selectivity in the reaction with cyclopentadiene. nih.gov The reaction of this compound with 1-(p-substituted phenyl)buta-1,3-dienes yields 2-arylcyclohex-3-enecarboxylates. rsc.org
1,3-Dipolar Cycloaddition Reactions (e.g., with Substituted Pyridinium-3-olates and Pyrazinium-3-olates)
This compound also participates in 1,3-dipolar cycloaddition reactions, which are useful for constructing five-membered heterocyclic rings. sciforum.net Theoretical studies using density functional theory (DFT) have investigated the reaction of this compound with substituted pyridinium-3-olates and pyrazinium-3-olates. sciforum.netrepository.mu
For the reaction with substituted pyridinium-3-olates, the 1,3-dipolar cycloaddition is the favored pathway, leading to the formation of thermodynamically stable 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-ones. sciforum.netrepository.muresearchgate.netrepository.mu These reactions proceed through highly asynchronous transition states. researchgate.netrepository.mu
In the case of substituted pyrazinium-3-olates, the reaction with this compound can proceed through either a 1,3-dipolar cycloaddition or a Diels-Alder pathway, and the preferred route depends on the substitution pattern of the pyrazinium ring. sciforum.netrepository.mu For instance, an unsubstituted or 1-methyl pyrazinium-3-olate favors the Diels-Alder reaction. repository.mu However, a methyl substituent at the C5 position of the pyrazinium-3-olate favors the 1,3-dipolar cycloaddition. sciforum.netrepository.mu Conversely, methyl groups at the C2 and C6 positions steer the reaction towards a Diels-Alder pathway. sciforum.netrepository.mu DFT studies on the reaction with 1H-pyrazinium-3-olate and its N1- and C-methyl substituted derivatives have shown that the exo pathway is generally preferred, with the formation of 6-esters being dominant. repository.mu
Atmospheric Reactions and Degradation Pathways
This compound is a volatile organic compound (VOC), and its release into the atmosphere leads to degradation through various chemical reactions, primarily initiated by atmospheric oxidants. researchgate.net These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to air pollution. researchgate.net
Cl-Initiated Oxidation Reaction Mechanisms
While traditionally considered significant only in marine and some polluted industrial areas, chlorine (Cl) atom chemistry is now recognized as potentially important in continental regions as well. The atmospheric degradation of this compound can be initiated by Cl atoms. The reaction proceeds predominantly through the addition of the Cl atom to the carbon-carbon double bond, which is estimated to account for over 98% of the total reaction.
This initial addition forms a 1,2-chloroalkyl radical. Under atmospheric conditions, this radical rapidly reacts with molecular oxygen (O₂) to form a 1,2-chloroxyalkyl peroxy radical.
Product studies of the Cl-initiated oxidation of this compound have been conducted in environmental chambers using FTIR spectroscopy. acs.orgnih.gov In these experiments, formyl chloride (HC(O)Cl), carbon monoxide (CO), and hydrogen chloride (HCl) were identified as secondary products, meaning they are formed from the further oxidation of a primary product. acs.orgnih.gov Based on the analysis of residual product spectra, the primary product was tentatively identified as methyl 3-chloro-2-oxopropanoate (CH₂ClC(O)C(O)OCH₃). acs.orgnih.gov This suggests a significant difference in the major products compared to the OH-initiated oxidation, which primarily yields methyl glyoxylate. acs.org
Table 2: Products from the Cl-Initiated Oxidation of this compound
| Product Type | Compound Name | Chemical Formula | Citations |
| Tentative Primary Product | Methyl 3-chloro-2-oxopropanoate | CH₂ClC(O)C(O)OCH₃ | acs.orgnih.gov |
| Secondary Product | Formyl chloride | HC(O)Cl | acs.orgnih.gov |
| Secondary Product | Carbon monoxide | CO | acs.orgnih.gov |
| Secondary Product | Hydrogen chloride | HCl | acs.orgnih.gov |
Contribution to Photochemical Smog Formation
The atmospheric oxidation of acrylates like this compound contributes to the formation of photochemical smog. researchgate.net This process involves reactions with atmospheric oxidants, such as the hydroxyl radical (OH), which lead to the formation of ozone (O₃), peroxyacetyl nitrate (B79036) (PAN), and other smog components in urban areas. researchgate.net The ozone-forming potential of methyl methacrylate (B99206), a closely related compound, indicates it may contribute to photochemical smog formation. epa.gov
The potential of a VOC to create tropospheric ozone is often quantified by the Photochemical Ozone Creation Potential (POCP) index. researchgate.net This index measures the additional ozone formed from an increase in the emission of a specific compound, typically relative to ethene. researchgate.net The degradation of VOCs in the presence of nitrogen oxides (NOx) leads to the formation of peroxy radicals, which can convert nitric oxide (NO) to nitrogen dioxide (NO₂). researchgate.net The subsequent photolysis of NO₂ in the presence of sunlight and oxygen produces ozone. researchgate.net The release of oxygenated VOCs like this compound into the atmosphere is likely to contribute to this process. researchgate.net
Hydrolysis Reactions
Esters such as this compound are susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by acids or bases. tandfonline.com Base-catalyzed hydrolysis is particularly effective for acrylate esters. tandfonline.comnih.gov
The hydrolysis of acrylates under basic conditions results in the formation of an acrylate salt (or acrylic acid upon neutralization) and the corresponding alcohol. nih.gov The reaction rate is generally proportional to the concentrations of both the ester and the hydroxyl ions. tandfonline.com The mechanism for base-catalyzed ester hydrolysis is typically the BAC2 mechanism, which involves a nucleophilic acyl substitution where the hydroxide (B78521) ion attacks the carbonyl carbon of the ester. nih.gov
Studies on water-soluble methacrylic esters show that they are rapidly hydrolyzed in the presence of bases at room temperature in dilute aqueous solutions. tandfonline.com However, the reaction rate can decrease significantly in highly concentrated solutions, which may be related to the structuring of the solutions and changes in pH. tandfonline.com During the hydrolysis process, the formation of methacrylic acid causes a decrease in pH, which in turn affects the reaction rate. tandfonline.com
Kinetic studies on the hydrolysis of this compound catalyzed by a D072 cation-exchange resin have been performed. researchgate.net The analysis, using a pseudo-homogeneous (PH) model, determined the activation energy for the reaction to be 118.37 kJ/mol, suggesting a significant energy requirement for the hydrolysis of this compound with this specific catalyst. researchgate.net
Environmental Fate and Ecotoxicology of Methyl Acrylate
Environmental Occurrence and Release
Methyl acrylate (B77674) can be introduced into the environment through various means, primarily linked to its production and industrial applications.
The primary route of methyl acrylate release into the environment is through air emissions. oecd.org Industrial activities such as the manufacturing of acrylic fibers and resins are significant sources of these emissions. nih.goviarc.fr It is estimated that the majority of this compound released, around 95% to 98%, is emitted into the atmosphere. oecd.orgwho.intcanada.ca In contrast, releases to water and soil are comparatively small. who.intcanada.ca For instance, in the United States in 2000, of the total reported releases, 95% was to the air, while only 0.09% was to water. oecd.org Similarly, emissions from polymer production plants are estimated to be around 5 grams per tonne to the air and up to 1 gram per tonne to water. oecd.org
Spills and fugitive emissions during production, transport, and storage also contribute to its environmental release. nih.goviarc.fr The incineration of acrylate polymers may also be a source of atmospheric this compound. epa.gov
Table 1: Estimated Distribution of this compound Emissions
| Compartment | Estimated Percentage of Release |
|---|---|
| Air | 95% - 98% oecd.orgwho.intcanada.ca |
| Water | < 5% oecd.orgwho.intcanada.ca |
| Soil | < 1% who.intcanada.ca |
This compound has been detected in both wastewater and the air surrounding industrial areas. Low levels have been identified in wastewater samples, likely from industrial discharge. nih.goviarc.frresearchgate.net For example, one study found this compound concentrations in industrial wastewater samples to be in the range of 0.95-3.88 mg/L. e3s-conferences.org Another study detected this compound in the ambient air near industrial sites in New Jersey, with a concentration of 4.545 mg/m³ in Newark and trace amounts in Bound Brook. epa.gov The presence of acrylic acid, a related compound, has also been noted in wastewater effluents from the oxidation of propylene (B89431). alberta.ca
Emissions to Air, Water, and Soil
Environmental Persistence and Degradation
The persistence of this compound in the environment is relatively short due to several degradation processes.
Biodegradation is a key process in the removal of this compound from water and soil. The compound is considered readily biodegradable. arkema.comtrc-corp.comashland.com In aerobic conditions, such as those found in surface water and topsoil, microorganisms break down this compound into carbon dioxide and water. rsc.org Under anaerobic conditions, which lack oxygen, the degradation process is slower. who.int
The rate of biodegradation can be influenced by environmental factors like temperature, pH, and the presence of microbial populations. miljodirektoratet.nomdpi.com
Table 2: Estimated Biodegradation Half-life of this compound
| Condition | Estimated Half-life |
|---|---|
| Aqueous Aerobic Degradation | 1 to 4 weeks who.int |
| Aqueous Anaerobic Degradation | 4 to 16 weeks who.int |
Once released into the atmosphere, this compound is subject to rapid degradation. The primary mechanism is its reaction with photochemically produced hydroxyl radicals. oecd.orgsibur-int.ru This process breaks down the molecule into other chemical compounds. The atmospheric half-life of this compound is estimated to be quite short, ranging from a few hours to a couple of days. who.int One calculation estimates the half-life to be 13.6 hours. oecd.org Another source provides a range of 1.1 to 9.7 hours for its photooxidation half-life. who.int This rapid degradation means that atmospheric this compound is likely to be confined to the local area of its emission.
Biodegradation in Water and Soil (Aerobic and Anaerobic)
Bioconcentration and Biomagnification Potential
This compound has a low potential for bioconcentration and biomagnification in the food chain. who.intarkema.com This is primarily due to its low octanol-water partition coefficient (log Kow), which is a measure of a chemical's tendency to accumulate in the fatty tissues of organisms. The log Kow for this compound is reported as 0.74. oecd.orgarkema.comtrc-corp.com Based on this, the bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism from the surrounding water, is estimated to be low, around 3 to 3.162. oecd.orgcanada.ca Therefore, it is not expected to build up to significant levels in aquatic organisms or become more concentrated at higher trophic levels. who.intcanada.ca
Aquatic Toxicity Studies
Effects on Fish, Daphnia Magna, and Algae
Research has established specific toxicity thresholds for this compound across three primary trophic levels in aquatic ecosystems: fish, the crustacean Daphnia magna, and algae. oecd.org
Fish: Acute toxicity studies have determined the lethal concentration (LC50) for various fish species. For the rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 has been reported as 3.4 mg/l in a flow-through test. sibur-int.com Another study found a 96-hour semi-static LC50 of 1.81 mg/L for the same species. fishersci.com The sheepshead minnow (Cyprinodon variegatus) has shown to be particularly sensitive, with a 96-hour LC50 value of 1.1 mg/L. oecd.org
Interactive Data Table: Acute Toxicity of this compound to Fish
| Species | Exposure Duration | Test Type | LC50 (mg/L) | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | 96 h | Flow-through | 3.4 | sibur-int.com |
| Oncorhynchus mykiss (Rainbow Trout) | 96 h | Semi-static | 1.81 | fishersci.com |
Daphnia Magna: For the water flea, Daphnia magna, a key invertebrate species in freshwater ecosystems, the 48-hour EC50 for immobilization is consistently reported at 2.6 mg/l in flow-through tests. oecd.orgsibur-int.com Chronic toxicity studies have also been conducted. A 21-day study determined the No-Observed-Effect Concentration (NOEC) for reproduction rate to be 0.19 mg/l. basf.com Another 21-day semi-static test, based on analogy to similar products, reported a NOEC for growth inhibition at 0.46 mg/l.
Interactive Data Table: Toxicity of this compound to Daphnia magna
| Endpoint | Exposure Duration | Test Type | Value (mg/L) | Reference |
|---|---|---|---|---|
| EC50 (Immobilization) | 48 h | Flow-through | 2.6 | oecd.orgsibur-int.com |
| NOEC (Reproduction Rate) | 21 d | Flow-through | 0.19 | basf.com |
Algae: The effects of this compound on algae have been assessed by measuring the inhibition of growth. For the green algae Pseudokirchneriella subcapitata (also known as Selenastrum capricornutum), the 72-hour EC50 for growth rate was 3.55 mg/l, while the EC50 for biomass was 2.02 mg/l. oecd.org Over a 96-hour period, the EC50 for growth rate was 4.75 mg/l and for biomass was 1.99 mg/l. oecd.org Another study reported a 96-hour ErC50 of 3.55 mg/l for Pseudokirchneriella subcapitata in a static test. The blue-green alga, Microcystis aeruginosa, has been identified as a particularly sensitive species with a toxicity threshold of 1.3 mg/l. epa.gov
Interactive Data Table: Toxicity of this compound to Algae
| Species | Endpoint | Exposure Duration | Test Type | EC50 (mg/L) | Reference |
|---|---|---|---|---|---|
| Pseudokirchneriella subcapitata | Growth Rate | 72 h | - | 3.55 | oecd.org |
| Pseudokirchneriella subcapitata | Biomass | 72 h | - | 2.02 | oecd.org |
| Pseudokirchneriella subcapitata | Growth Rate | 96 h | - | 4.75 | oecd.org |
| Pseudokirchneriella subcapitata | Biomass | 96 h | - | 1.99 | oecd.org |
| Pseudokirchneriella subcapitata | Growth Inhibition (ErC50) | 96 h | Static | 3.55 |
Human Health Aspects and Toxicological Research
Occupational Exposure and Routes of Exposure
Occupational exposure to methyl acrylate (B77674) is a primary concern in industrial settings where the chemical is produced or used. ashland.com Exposure can occur during its manufacture and its application as an intermediate in the production of various materials, including acrylic fibers, resins, and coatings. iarc.fr The primary routes of exposure in the workplace are inhalation of the vapor and direct dermal contact with the liquid. cdc.gov Inhalation is a significant route as the substance can evaporate quickly at room temperature, potentially leading to a harmful concentration in the air. ilo.org Dermal absorption is another key route of entry into the body. cdc.govilo.org Ingestion is also a possible, though less common, route of occupational exposure. cdc.gov Exposure is most likely for workers involved in the manufacturing of methyl acrylate and its polymers, as well as for those handling the substance during loading, unloading, and sampling processes. ashland.comepa.gov
Metabolism and Biotransformation
Once absorbed, this compound is readily metabolized and distributed throughout the body. europa.euoecd.org Two primary metabolic pathways have been identified for its biotransformation. europa.eueuropa.eu Greater than 90% of an administered dose is typically excreted within 72 hours, primarily as carbon dioxide in expired air (over 50%) and as metabolites in the urine (40-50%). europa.euoecd.org Studies in rats have shown that intact this compound is rapidly metabolized in whole blood, with a half-life of less than 12 minutes. europa.eu
The major metabolic pathway for this compound is hydrolysis, a reaction catalyzed by carboxylesterases. europa.euoecd.org These enzymes, present in various tissues including the liver and nasal mucosa, break down this compound into acrylic acid and methanol (B129727). europa.eunih.gov In vitro tests using rat liver microsomes demonstrated that this compound is hydrolyzed to acrylic acid with a half-life under 8.5 minutes. europa.eu The resulting acrylic acid and methanol are then further processed through normal physiological pathways. ecetoc.org For instance, methacrylic acid can enter the valine catabolism pathway as methacrylyl-CoA, eventually being oxidized in the tricarboxylic acid cycle to carbon dioxide. tandfonline.com Studies in humans have also confirmed the hydrolysis of methyl methacrylate (B99206) to methacrylic acid. nih.gov
A second important detoxification pathway for this compound is conjugation with sulfhydryl groups, particularly glutathione (B108866) (GSH). europa.euiarc.fr This reaction, known as a Michael addition, is a key process for detoxifying the compound. europa.eueuropa.eu The resulting conjugates are subsequently converted into mercapturic acids and excreted in the urine. europa.eu The primary conjugate identified is N-acetyl-S-(2-carboxyethyl)-L-cysteine. europa.euiarc.fr This pathway becomes more significant when the hydrolytic pathway is inhibited or saturated. europa.euecetoc.org Research has shown that the availability of glutathione is crucial; in vitro studies demonstrated that adding glutathione can completely negate the mutagenicity of this compound, highlighting the protective role of this conjugation pathway. nih.govresearchgate.net In male rats exposed via inhalation, the depletion of nonprotein sulfhydryl compounds was most pronounced in the lungs. iarc.fr
Metabolism to Methacrylic Acid
Genotoxicity and Mutagenicity Studies
The genotoxic potential of this compound has been investigated in numerous studies, revealing different outcomes depending on the test system used. A consistent pattern shows positive results in in-vitro mammalian cell assays but generally negative results in bacterial and in-vivo assays. capes.gov.br
In laboratory (in vitro) studies, this compound did not induce mutations in bacteria (Ames test). iarc.frinchem.org However, in cultured mammalian cells, it has shown evidence of genotoxicity. This compound induced mutations at the tk locus in mouse lymphoma L5178Y cells and caused chromosomal aberrations in both mouse and Chinese hamster cells in vitro. iarc.frnih.gov The type of mutations observed in the mouse lymphoma assay suggests they arise from chromosomal damage rather than point mutations. iarc.frnih.gov
In contrast, studies conducted in living organisms (in vivo) have not readily detected the clastogenic activity seen in vitro. iarc.frnih.gov Of three micronucleus assays performed in mouse bone marrow, two yielded negative results. iarc.frnih.gov The discrepancy between in vitro and in vivo findings is believed to be related to the robust in vivo detoxification mechanisms, particularly conjugation with glutathione, which is limited in standard in vitro test systems. nih.govresearchgate.net Research has shown that supplementing in vitro tests with glutathione can prevent the mutagenic effects of this compound, suggesting that the negative in vivo results accurately reflect the situation in a whole organism with sufficient protective mechanisms. nih.govresearchgate.net
| Genotoxicity Test | Test System | Result | Source |
|---|---|---|---|
| Bacterial Mutation | Salmonella typhimurium (Ames test) | Negative | iarc.frinchem.org |
| Gene Mutation | Mouse Lymphoma L5178Y cells (tk locus) | Positive | iarc.frnih.gov |
| Gene Mutation | Chinese Hamster Ovary cells (hprt locus) | Negative | iarc.fr |
| Chromosomal Aberrations | Mouse and Chinese Hamster cells | Positive | iarc.frinchem.orgnih.gov |
| Micronucleus Assay | Mouse Bone Marrow | Generally Negative (2 of 3 studies) | iarc.frnih.gov |
Carcinogenicity Assessments
The carcinogenicity of this compound has been evaluated by several international and national bodies, with assessments evolving over time as new data became available. No epidemiological data on the carcinogenicity of this compound in humans were available for these assessments. iarc.friarc.frinchem.org
Early evaluations by the International Agency for Research on Cancer (IARC) in 1986 and 1999 concluded that there was inadequate evidence for the carcinogenicity of this compound in experimental animals. iarc.frinchem.org Based on this, IARC classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . iarc.frinchem.org
However, a more recent IARC evaluation in 2019 re-classified this compound as Group 2B: Possibly carcinogenic to humans . iarc.fr This re-evaluation was based on sufficient evidence of carcinogenicity in experimental animals. iarc.fr The evidence cited includes a well-conducted inhalation study in rats that found a statistically significant increase in the incidence of squamous cell carcinoma of the nasal cavity in both male and female rats. iarc.fr The same study also noted a significant positive trend for pheochromocytoma of the adrenal gland in female rats. iarc.fr In contrast, a well-conducted inhalation study in mice showed no significant increase in any neoplastic lesions. iarc.fr The U.S. National Toxicology Program (NTP) has not identified this compound as a known or anticipated human carcinogen.
| Organization | Year of Assessment | Classification | Basis of Classification | Source |
|---|---|---|---|---|
| IARC | 1999 | Group 3 | Inadequate evidence in experimental animals. | inchem.org |
| IARC | 2019 | Group 2B | Sufficient evidence in experimental animals. | iarc.fr |
| ACGIH | - | A4 | Not classifiable as a human carcinogen. | ilo.org |
| NTP | - | Not Listed | Not identified as a known or anticipated carcinogen. |
Animal Bioassays and Relevance to Human Health
Long-term animal bioassays have been conducted to evaluate the carcinogenic potential of this compound. In a comprehensive 24-month study, Sprague-Dawley rats were exposed to this compound vapor. The study reported no evidence of a neoplastic effect. nih.gov Similarly, a well-documented two-year inhalation bioassay in F344/N rats and B6C3F1 mice found no evidence of carcinogenicity. arkema.com Long-term animal inhalation studies have consistently shown that this compound did not cause cancer. europa.eu
While no increase in tumors was generally observed, non-neoplastic lesions at the point of contact were noted. In the 24-month rat inhalation study, dose-related atrophy of the neurogenic epithelial cells and hyperplasia of reserve cells were observed in the nasal mucosa of all this compound-treated animals. Additionally, opacity and neovascularization of the cornea were seen in all exposed groups.
Some researchers have suggested that the nasal tumors induced in rodents by certain acrylates are of questionable relevance to human health, as they tend to occur only at exposure levels that exceed a maximum tolerable concentration. arkema.com It has also been noted in broader studies of lower acrylates that tumorigenesis appears secondary to high-dose, long-term tissue damage and chronic irritation. arkema.com
Table 1: Summary of Key Animal Carcinogenicity Bioassays for this compound
| Species | Route of Exposure | Duration | Key Findings |
|---|---|---|---|
| Sprague-Dawley Rat | Inhalation | 24 months | No neoplastic effects; Atrophy of nasal neurogenic epithelial cells; Corneal opacity. |
| F344/N Rat | Inhalation | 2 years | No evidence of carcinogenicity. arkema.com |
| B6C3F1 Mouse | Inhalation | 2 years | No evidence of carcinogenicity. arkema.com |
IARC Classification
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound. In its most recent assessment, published in Volume 122 of the IARC Monographs, this compound was classified as "Possibly carcinogenic to humans" (Group 2B). ornl.govtandfonline.com This classification is based on what IARC determined to be "sufficient" evidence of carcinogenicity in experimental animals. arkema.com Previously, this compound had been classified in Group 3, "not classifiable as to its carcinogenicity to humans".
Irritation and Sensitization Potential
Skin, Eye, and Respiratory Irritation
This compound is recognized as an irritant to the skin, eyes, and respiratory system. europa.eu Direct contact with the liquid can cause skin irritation. europa.eu It is also reported to cause serious eye irritation and damage, with potential signs including pain, excessive tearing, and corneal changes. europa.eu
Inhalation of this compound vapor can lead to significant irritation of the respiratory tract. europa.eu Animal studies have substantiated these findings; in a 24-month inhalation study with rats, all this compound-exposed groups exhibited opacity and neovascularization of the cornea. Furthermore, histopathological changes to the nasal epithelium, including atrophy of neurogenic epithelial cells, were observed. In an acute inhalation study, animals exposed to the highest dose showed labored breathing and irritation of the mucosa, with evidence of strong irritation effects in the respiratory system. arkema.com
Skin and Respiratory Sensitization
This compound is classified as a skin sensitizer (B1316253). europa.eu It has been shown to be a possible cause of contact dermatitis and may cause an allergic skin reaction upon contact. europa.eu However, its sensitizing potential by skin contact has been described as low. europa.eu
While this compound is a known respiratory irritant, its potential as a respiratory sensitizer is less clear. europa.eu Much of the available research on respiratory sensitization for acrylates focuses on the related compound, methyl methacrylate, for which persuasive evidence of being a respiratory sensitiser is considered lacking. mpausa.org For this compound itself, the primary finding related to the respiratory system is irritation. arkema.comeuropa.eu
Neurotoxicity Studies
Studies suggest that this compound has a potential for neurotoxicity, particularly at the site of contact. In a long-term inhalation study in rats, atrophy of the neurogenic (olfactory) epithelial cells in the nasal mucosa was observed. The potential for chemical toxicity from exposure to this compound monomer has also been raised as a concern in the context of its use in medical applications like cranioplasty, where exposure of neural tissue could occur. canada.ca Based on theoretical models and comparisons with similar compounds, some researchers have suggested that systemic exposure to this compound could potentially cause selective neurotoxicity. bamm.net
Reproductive and Developmental Toxicity
This compound has been evaluated in reproductive and developmental toxicity studies and is not considered a selective reproductive or developmental toxicant. In animal studies, this compound did not cause birth defects. europa.eu Adverse effects on the fetus were not observed at exposure levels that were not also toxic to the mother. europa.eu
A two-generation reproductive toxicity study was conducted in which rats were exposed to this compound vapor. arkema.com In this study, no specific reproductive toxicity effects were observed. arkema.com The no-observed-effect concentration (NOEC) for reproductive toxicity was 75 ppm, the highest concentration tested. Parental systemic toxicity was noted, specifically microscopic changes in the nasal tissues at higher concentrations. Secondary to this maternal toxicity, a decrease in pup body weights was observed, but no other developmental effects were found. arkema.com
In a prenatal developmental study in rabbits, no toxic effects on development were observed up to the highest concentration tested. arkema.com Another study in rats found a decrease in fetal body weight, but only at a concentration that also caused maternal toxicity in the form of decreased body weight. arkema.com
Table 2: Summary of Key Reproductive and Developmental Toxicity Studies for this compound
| Study Type | Species | Route of Exposure | Key Findings |
|---|---|---|---|
| Two-Generation Reproduction | Rat (Crl:CD(SD)) | Inhalation | No specific reproductive toxicity effects. Decreased pup body weight secondary to parental toxicity. NOEC for reproductive toxicity was 75 ppm. arkema.com |
| Prenatal Developmental | Rabbit (Himalayan) | Inhalation | No prenatal developmental toxic effects observed. arkema.com |
| Prenatal Developmental | Rat (SD) | Inhalation | Decreased fetal body weight at a dose that also caused maternal toxicity. arkema.com |
Applications in Advanced Materials and Specialized Fields
Coatings and Resins
The versatility of methyl acrylate (B77674) extends to various coating and resin applications, where it enhances durability and performance.
Polymers derived from methyl acrylate are integral to the manufacturing of surface coatings and paints. multichemindia.com These coatings can be protective, decorative, and functional, offering long-lasting performance in diverse weather conditions. imcd.pt The inclusion of this compound in latex paint formulations imparts good water resistance, flexibility at low temperatures, and resistance to sunlight. arpadis.com Copolymers containing this compound are well-suited for surface coatings due to their durability against environmental elements. imcd.pt The market for this compound is experiencing significant growth, largely driven by the increasing demand for high-quality paints and coatings in the construction and automotive industries. einpresswire.com
Key properties that this compound imparts to surface coatings include:
Corrosion resistance and durability einpresswire.com
Adhesion and flexibility riverlandtrading.com
Weather and UV resistance multichemindia.comriverlandtrading.com
This compound is utilized in the production of resins for leather finishing. iarc.fr These finishes enhance the surface properties of leather, providing a protective and aesthetically pleasing coating. arpadis.com The use of acrylate esters in leather finishing resins is a common practice in the industry. Research has explored the use of copolymers containing this compound in leather finishing to achieve desired characteristics such as a smooth feel and silky shine. For instance, a copolymer of 70% n-butyl acrylate, 13% acrylonitrile (B1666552), 13% styrene (B11656), 2% acrylic acid, and 2% methacrylamide (B166291) has been used in leather bottoming formulations. google.com Another example includes a copolymer of 80% vinyl chloride and 20% this compound. google.com
This compound is a crucial raw material in the formulation of adhesives and sealants. riverlandtrading.com It contributes to the adhesion, flexibility, and weather resistance of the final products. riverlandtrading.com Specifically, it is used in pressure-sensitive adhesives found in tapes and labels. multichemindia.com The rapid polymerization rate and strong bonding capabilities of this compound make it suitable for high-performance adhesives. multichemindia.comriverlandtrading.com In sealants for construction and automotive applications, it provides essential flexibility, durability, and resistance to environmental factors. multichemindia.com
| Property Enhanced by this compound | Application in Adhesives & Sealants |
| Adhesion | Provides strong bonding to various surfaces. riverlandtrading.comriverlandtrading.com |
| Flexibility | Allows for movement and prevents cracking. multichemindia.comriverlandtrading.com |
| Weather Resistance | Ensures durability in outdoor applications. riverlandtrading.com |
| Fast Curing | Enables rapid polymerization for efficient manufacturing. riverlandtrading.com |
Textile and Paper Coatings
Polymer Materials and Fibers
The polymerization of this compound is fundamental to the production of various plastics, films, and fibers with specific performance characteristics.
This compound is used in the manufacturing of plastic films and as an additive in plastic formulations. arpadis.comiarc.fr Copolymers based on this compound can improve the impact resistance, flexibility, and processability of polymers such as polyvinyl chloride (PVC) and polyethylene (B3416737) (PE). riverlandtrading.com For instance, ethylene-methyl acrylate (EMA) copolymers are used to create soft, elastic films and can enhance the impact strength of other plastics. exxonmobilchemical.com Poly(methyl methacrylate) (PMMA), produced from methyl methacrylate (B99206) (a derivative of this compound), is a transparent and durable plastic used in a wide range of applications, including construction, automotive, and electronic products. zbaqchem.com this compound-based polymers are also used in the production of impact-resistant plastics and flexible packaging films. marketresearch.com
Acrylic and Modacrylic Fibers
This compound is a key component in the production of acrylic and modacrylic fibers. microkat.grpenpet.comnih.gov For a fiber to be classified as "acrylic" in the United States, the underlying polymer, polyacrylonitrile (B21495), must contain at least 85% acrylonitrile monomer. wikipedia.org this compound is frequently used as a comonomer, alongside others like vinyl acetate (B1210297), to enhance the properties of the resulting fiber. wikipedia.orgfree.fr Its inclusion in the polymer structure improves the solubility of the polymer in spinning solvents and enhances the diffusion rate of dyes into the fiber. free.fr
Modacrylic fibers are modified acrylic fibers containing between 35% and 85% acrylonitrile. wikipedia.orguptti.ac.in In these fibers, this compound can be used as a comonomer to impart specific characteristics. uptti.ac.ingoogle.com The process of creating these fibers involves polymerizing acrylonitrile with comonomers like this compound to form a copolymer. uptti.ac.in This copolymer is then dissolved in a solvent and spun into fibers. wikipedia.org The addition of this compound helps to create fibers with desirable properties such as softness, corrosion resistance, and heat resistance, making them suitable for applications like uniforms and bedding. zbaqchem.com
The production of these fibers typically involves free-radical polymerization in an aqueous suspension. wikipedia.org The resulting polymer is dissolved in a solvent such as N,N-dimethylformamide (DMF) or aqueous sodium thiocyanate (B1210189) and then spun into fibers through a wet or dry spinning process. wikipedia.org The fibers are then washed, stretched, dried, and crimped. wikipedia.org
Impact Modifiers for Polyvinyl Chloride
This compound is a crucial monomer in the synthesis of acrylic impact modifiers (AIM) for polyvinyl chloride (PVC). sanyigroupct.comgoogle.com These modifiers are typically core-shell copolymers. sanyigroupct.commade-in-china.com The core often consists of a rubbery acrylate copolymer, such as poly(butyl acrylate), which is mildly crosslinked. sanyigroupct.comnovistachem.com The shell is composed of a this compound copolymer, often poly(methyl methacrylate) (PMMA), which exhibits good compatibility with the PVC resin. sanyigroupct.commade-in-china.com
The function of the AIM is to enhance the impact resistance of rigid PVC products. sanyigroupct.com When a PVC/AIM blend is subjected to impact, the rubbery core of the modifier deforms, initiating the formation of crazes and shear bands that absorb the impact energy. sanyigroupct.com This mechanism significantly improves the toughness of the PVC material. The effectiveness of the impact modification is influenced by the particle size of the rubbery core, with an optimal size range of 0.1 to 0.5 micrometers. ruifengchemical.net
The synthesis of these core-shell impact modifiers is often carried out via seeded emulsion polymerization. researchgate.netjs-plastics.com This process allows for the creation of particles with a well-defined core-shell structure. js-plastics.com The resulting impact modifiers not only improve the shock resistance of PVC but can also enhance its heat stability and light stability. sanyigroupct.com These modified PVC materials find use in a variety of outdoor applications, including window profiles, pipes, sheets, and fences. sanyigroupct.com
Transparent and Stretchable Active Matrices
While this compound itself is a precursor, its derivative, poly(methyl methacrylate) (PMMA), is extensively researched for its use in transparent and stretchable active matrices. acs.orgnih.govresearchgate.net Copolymers based on methyl methacrylate (MMA) are valued for their excellent mechanical and optical properties, including high transparency, light weight, and high impact resistance. acs.orgnih.gov These properties make them suitable for applications in flexible and stretchable electronics. acs.org
For use in applications like displays, the optical clarity is critical, with a requirement of light transmittance above 85% in the visible spectrum (400–800 nm) and a haze value below 0.7%. acs.org PMMA-based copolymers can be engineered to meet these demands. acs.org By copolymerizing MMA with other monomers, such as butyl acrylate, the impact strength and flexibility of the resulting material can be improved. wikipedia.org
These transparent and stretchable materials are being explored for use in wearable electronics, where their ability to maintain optical and microstructural integrity during bending and stretching is a significant advantage. nih.gov Furthermore, copolymer networks of PMMA can form ionogels by absorbing ionic liquids, resulting in materials with high conductivity, low volatility, and inherent transparency and stretchability, which are highly sought after for these applications. nih.gov
Fill Materials for Contemporary Objects
In the field of art conservation, materials derived from this compound, specifically poly(methyl methacrylate) (PMMA), are the subject of research for use as fill materials to repair contemporary objects. icom-cc-publications-online.orgresearchgate.net Clear PMMA is a common material for sculptures and for face-mounting photographs. researchgate.net Damage such as scratches and chips are common conservation issues for these objects. researchgate.net
Research has focused on finding suitable fill materials that are less invasive than traditional methods and can successfully restore the transparency of the damaged PMMA. researchgate.net The ideal filler should have a refractive index similar to PMMA to minimize visibility of the repair. youtube.com One such material, a copolymer of ethyl methacrylate and this compound, has been investigated for this purpose. youtube.com
Studies have identified materials like the hydrocarbon resin Regalrez 1094 and the epoxy HXTAL NYL-1 as stable and effective fillers that can significantly improve the appearance of damages on PMMA objects. researchgate.net These materials can be used to fill scratches and chips, restoring the aesthetic integrity of the artwork. researchgate.nettandfonline.com The development of these repair techniques provides valuable tools for conservators working with modern materials. tandfonline.com
Medical and Pharmaceutical Applications
Pharmaceutical Intermediates
This compound serves as a reagent in the synthesis of various pharmaceutical intermediates. echemi.commultichemindia.comottokemi.com It is transformed into other chemicals that are then used in the production of these intermediates. arkema.com For example, it is a precursor in the synthesis of α,ω-dicarboxylic acid esters, which have applications in the pharmaceutical field. ottokemi.comthermofisher.kr The reactivity of this compound makes it a versatile building block in organic synthesis for creating more complex molecules required for pharmaceutical development. arkema.comthermofisher.kr
Medical Storage and Packaging
Polymers derived from this compound are utilized in the field of medical storage and packaging. zbaqchem.com Synthetic resins produced from the reaction of this compound with other chemicals are employed in these applications. zbaqchem.com Ethylene-methyl acrylate (EMA) copolymers, for instance, are used in heat-sealable multilayer films for medical packaging. greyb.com These films can be designed to have improved slipperiness, transparency, strength, and processability. greyb.com The inclusion of an EMA copolymer layer can enhance the heat sealability and barrier properties of the packaging, which is crucial for maintaining the sterility and integrity of medical supplies. greyb.com These materials must withstand conditions such as retort sterilization at high temperatures while maintaining their structural and barrier functions. greyb.com
Surgical Bone Cement Components
Polymethyl methacrylate (PMMA) has been a foundational material in orthopedic surgery for decades, particularly as a bone cement for joint replacement procedures. nih.govmdpi.com While the polymer is polymethyl methacrylate, the crucial reactive component is the liquid monomer, primarily methyl methacrylate (MMA), which is polymerized in situ to form the hardened cement. mdpi.comresearchgate.net
The bone cement is typically supplied as a two-component system: a powder and a liquid. mdpi.com The powder phase consists of pre-polymerized PMMA beads, a polymerization initiator (commonly benzoyl peroxide), and a radiopacifier like barium sulfate (B86663) or zirconium dioxide to make the cement visible on X-rays. mdpi.com The liquid component is predominantly the methyl methacrylate (MMA) monomer, which also contains an accelerator or activator, such as N,N-dimethyl-p-toluidine (DMPT), and a stabilizer like hydroquinone (B1673460) to prevent premature polymerization. mdpi.com
When the powder and liquid are mixed, the accelerator (DMPT) causes the initiator (benzoyl peroxide) to release free radicals, which begins the polymerization of the MMA monomer. mdpi.comnih.gov The monomer polymerizes around the existing PMMA beads, forming a solid, dough-like mass that hardens over several minutes, securely anchoring prosthetic devices like hip and knee implants to the bone. nih.govmdpi.com The final hardened product is a composite of new and pre-existing PMMA.
The mechanical properties of the resulting PMMA bone cement, which are critical for the longevity of the orthopedic implant, are comparable to those of strong denture base materials. mdpi.com Research has focused on modifying the composition of bone cement to enhance its properties, such as adding materials like chitosan (B1678972) to improve mechanical strength and promote more stable binding between the bone and the cement. nih.gov
Table 1: Typical Composition of PMMA Bone Cement
| Component | Phase | Substance Example | Purpose | Citation |
|---|---|---|---|---|
| Polymer | Powder | Polymethyl methacrylate (PMMA) beads | Forms the structural matrix | mdpi.com |
| Monomer | Liquid | Methyl methacrylate (MMA) | Polymerizes to form the hardened cement | mdpi.comresearchgate.net |
| Initiator | Powder | Benzoyl peroxide | Starts the polymerization reaction | mdpi.com |
| Accelerator | Liquid | N,N-dimethyl-p-toluidine (DMPT) | Activates the initiator | mdpi.com |
| Radiopacifier | Powder | Barium sulfate or Zirconium dioxide | Makes cement visible on radiographs | mdpi.com |
Denture Fabrication
Methyl methacrylate is a cornerstone of prosthodontics, where its polymer, polymethyl methacrylate (PMMA), is the most widely used material for fabricating denture bases. nih.govmdpi.com Introduced as a denture base material in 1937, PMMA gained popularity due to its favorable aesthetics, low cost, ease of processing, and acceptable mechanical properties. mdpi.comresearchgate.net
Similar to bone cement, materials for dentures are typically a powder-liquid system. nih.gov The powder contains pre-polymerized PMMA spheres, and the liquid is primarily methyl methacrylate (MMA) monomer. nih.gov When mixed, the monomer polymerizes, creating a rigid plastic material that can be molded to fit a patient's oral tissues. mdpi.com This process can be initiated by heat (heat-cured) or by a chemical activator at room temperature (cold-cured or auto-polymerizing). nih.gov
Heat-cured PMMA is the conventional choice for denture bases, offering superior mechanical properties compared to cold-cured versions. mdpi.com The physical characteristics of the final denture, such as hardness, strength, and dimensional stability, are influenced by the degree of polymerization and the potential presence of any residual, unreacted MMA monomer. nih.govgoogle.com
PMMA is used for numerous applications in dentistry beyond complete denture bases, including:
Denture teeth mdpi.com
Temporary crowns and bridges mdpi.comopenanesthesia.org
Orthodontic retainers nih.gov
Repairing dental prostheses nih.gov
Custom impression trays mdpi.com
Research continues to focus on enhancing the properties of PMMA for dental applications, such as improving its fracture resistance and impact strength. researchgate.net
Table 2: Applications of Methyl Methacrylate in Denture Fabrication
| Application | Role of Methyl Methacrylate (as PMMA) | Citation |
|---|---|---|
| Denture Bases | Forms the primary structure of the denture that rests on oral tissues. | nih.govmdpi.com |
| Artificial Teeth | Used to fabricate durable and aesthetic artificial teeth for dentures. | nih.gov |
| Provisional Crowns | Serves as a material for temporary crowns and bridges. | mdpi.comopenanesthesia.org |
| Denture Repair | The monomer-polymer system allows for effective repair of fractured dentures. | nih.gov |
Other Industrial and Research Applications
Printing and Dyeing
In the textile industry, polymers and copolymers of this compound serve as essential components in pigment printing and dyeing processes. zbaqchem.comsci-hub.se They function primarily as binders, which are film-forming substances that adhere pigments to the surface of textile fibers. ekb.eg
When incorporated into a printing paste, the this compound-based polymer emulsion surrounds the pigment particles. google.comekb.eg After the paste is applied to a fabric and subjected to heat, the polymer forms a three-dimensional network that physically entraps the pigment and binds it to the textile substrate. ekb.eg
The key advantages of using acrylate-based binders include:
Excellent Adhesion: They provide strong bonding for pigments on various natural and synthetic fabrics. sci-hub.se
Durability: The resulting prints exhibit good fastness to washing and rubbing. ekb.eg
Flexibility and Softness: Copolymers can be designed to impart a desired hand, or feel, to the fabric. sci-hub.se
Stability: They show good resistance to light and aging. sci-hub.se
Copolymers of this compound with other monomers, such as ethyl acrylate, butyl acrylate, or styrene, are often used to achieve a specific balance of properties like hardness, flexibility, and adhesion for different textile applications. ekb.egacademicjournals.org For instance, research has shown that using a methyl methacrylate styrene-based binder can yield high color strength and good to excellent fastness properties on both cotton and polyester (B1180765) fabrics. academicjournals.org
Inks
This compound and its copolymers are used in the formulation of various inks. zbaqchem.comgantrade.com In this application, the acrylate polymer functions as a binder resin. chempoint.com The binder is a critical component that holds the pigment or dye particles together and ensures the ink adheres to the substrate, such as paper or packaging materials. chempoint.comtrishlachem.com
The inclusion of this compound in ink formulations contributes to several desirable properties:
Adhesion: The polarity of this compound enhances adhesion to a variety of surfaces. gantrade.comgantrade.com
Durability: It helps create a tough, abrasion-resistant film once the ink dries. chempoint.com
Gloss and Clarity: Acrylate resins are known for producing films with high gloss and excellent transparency. chempoint.com
Fast Drying: The properties of the polymer can be tailored to control the drying time of the ink. douwin-chem.com
Copolymers based on methyl methacrylate are particularly valued for providing a good balance between the hardness and flexibility of the ink film. chempoint.com These resins are compatible with other resin types, allowing formulators to fine-tune the ink's performance for specific printing processes and end-use requirements. chempoint.com
Detergents
Polymers derived from acrylic acid and its esters, including this compound, are utilized in detergent formulations to enhance cleaning performance. gantrade.commade-in-china.com These acrylic polymers primarily function as anti-redeposition agents and soil dispersants. google.com
The specific polymers used are often copolymers. For example, detergent compositions may employ polymers made from methacrylic acid and ethyl acrylate. google.com These polymers are particularly effective in industrial laundry settings where textiles are exposed to high levels of oil and metal-containing soils. google.com The use of these acrylic acid-based polymers leads to increased soil removal and suspension, benefiting both the cleanliness of the textiles and the laundering machinery itself. google.com
Q & A
Basic: What safety protocols are essential when handling methyl acrylate in laboratory settings?
Answer:
this compound requires stringent safety measures due to its flammability, reactivity, and health hazards. Key protocols include:
- PPE : Wear nitrile or butyl rubber gloves, eye protection, and lab coats .
- Ventilation : Use fume hoods or ensure outdoor handling to avoid inhalation .
- Storage : Isolate from oxidizers, strong acids/bases, and amines. Use spark-proof tools to prevent ignition .
- Emergency Preparedness : Install eyewash stations, emergency showers, and ensure contaminated clothing is laundered separately .
- Training : Researchers must undergo hazard-specific training before use .
Basic: Which analytical techniques are standard for characterizing this compound and its copolymers?
Answer:
Common methods include:
- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) and monitors thermal degradation products like methanol .
- Solid-State NMR : Resolves copolymer microstructure (e.g., triad sequencing in acrylonitrile-co-methyl acrylate) .
- Thermogravimetric Analysis (TGA) : Quantifies weight loss during pyrolysis, revealing decomposition kinetics .
- Gas Chromatography-Mass Spectrometry (GC/MS) : Detects volatile byproducts (e.g., methylamines from ammonia reactions) .
Basic: What is the current consensus on this compound’s carcinogenicity and toxicity?
Answer:
The International Agency for Research on Cancer (IARC) classifies this compound as Group 3 ("not classifiable as to its carcinogenicity") due to insufficient evidence. However, prolonged exposure may cause liver/kidney damage, skin allergies, and respiratory irritation . Acute toxicity studies highlight pulmonary edema risk at high concentrations .
Advanced: How does ammonia influence reaction pathways during this compound copolymer pyrolysis?
Answer:
Ammonia acts as a catalyst in thermal degradation, promoting methylamine formation via nucleophilic attack on the ester group. This contrasts with oxidative pathways (e.g., with O₂), which favor CO₂ and water production. Experimental validation involves:
- In-Situ FTIR : Tracks NH₃ interaction with this compound subunits in real time .
- Evolved Gas Analysis : Quantifies methylamine yield under varying NH₃ concentrations .
Advanced: How can 13C NMR resolve the microstructure of this compound copolymers?
Answer:
13C NMR detects chemical shifts for carbonyl (170–180 ppm) and quaternary carbons (40–50 ppm), enabling triad sequence analysis. For example, in methyl methacrylate-butyl acrylate copolymers, peak integration distinguishes blocky vs. random distributions . This method aligns with Bernoullian statistical models to predict reactivity ratios (e.g., r₁ for this compound vs. comonomer) .
Advanced: How can contradictions in reported pyrolysis products of this compound copolymers be resolved?
Answer:
Discrepancies in volatile compound profiles (e.g., methanol vs. acetonitrile yields) arise from differing experimental conditions (e.g., heating rate, catalyst presence). To address this:
- Controlled Pyrolysis-GC/MS : Systematically vary parameters (temperature, atmosphere) to map product distributions .
- Kinetic Modeling : Compare experimental data with simulated pathways (e.g., radical vs. ionic mechanisms) .
Basic: What synthesis practices ensure reproducibility in this compound copolymerization?
Answer:
- Monomer Purification : Remove inhibitors (e.g., MEHQ) via distillation .
- Reactivity Ratio Determination : Use Mayo-Lewis equations to optimize comonomer feed ratios .
- Inhibition Control : Add stabilizers (e.g., hydroquinone) to prevent premature polymerization .
Advanced: How do reactivity ratios impact this compound copolymer properties?
Answer:
Reactant ratios (r₁, r₂) dictate sequence distribution. For example, this compound (r₁ ≈ 0.5) with acrylonitrile (r₂ ≈ 1.2) forms alternating chains, enhancing thermal stability. Methods to determine ratios include:
- Fineman-Ross Plot : Analyzes copolymer composition via NMR or FTIR .
- High-Throughput Screening : Tests copolymer properties across a range of feed ratios .
Basic: How to minimize environmental release of this compound in experiments?
Answer:
- Closed Systems : Use sealed reactors and vacuum lines to capture vapors .
- Waste Management : Neutralize residues with dilute NaOH before disposal .
- Leak Detection : Implement real-time gas sensors (e.g., PID detectors) .
Advanced: Which advanced spectroscopic methods enable real-time polymerization monitoring?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
